(3S)-(-)-3-(Ethylamino)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPWFHLFKAUEA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628464 | |
| Record name | (3S)-N-Ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381670-31-1 | |
| Record name | (3S)-N-Ethyl-3-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381670-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-N-Ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-(-)-3-(Ethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (3S)-(-)-3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules.[1] The pyrrolidine scaffold is a key component in numerous natural alkaloids and synthetic drugs, highlighting its significance in pharmaceutical research and development.[1][2][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering essential data for its application in laboratory and developmental settings.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis and biological assays. As a liquid at standard temperature and pressure, its properties are comparable to other small, functionalized amines.
Data Presentation
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Source(s) |
| Molecular Weight | 114.19 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 176 °C | [4] |
| Density | 0.92 g/cm³ | [4] |
| Melting Point | Not explicitly stated, but is a liquid at room temperature, suggesting a melting point below 20-25 °C. | |
| Solubility | While specific solubility data is not available, its structure suggests miscibility with water and most organic solvents, similar to the parent compound, pyrrolidine.[1] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections outline generalized experimental protocols for measuring the key physical parameters of liquid amines like this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the liquid in the fusion tube.
-
Apparatus Setup: The fusion tube containing the sample and capillary tube is attached to a thermometer. This assembly is then placed in a heating block or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heat source is removed.
-
Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the external pressure.
Density Measurement (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.
Methodology:
-
Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.
-
Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Weighing: The filled pycnometer is weighed to determine the mass of the liquid.
-
Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. It is important to perform the measurement at a constant, recorded temperature as density is temperature-dependent.
The Role of the Pyrrolidine Scaffold in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets.[2] This structural feature is exploited in the design of a wide array of therapeutic agents.
The diagram below illustrates the central role of the pyrrolidine scaffold in the drug development pipeline, from initial synthesis to the generation of biologically active compounds.
References
(3S)-(-)-3-(Ethylamino)pyrrolidine chemical structure and stereochemistry
An In-depth Technical Guide to (3S)-(-)-3-(Ethylamino)pyrrolidine: Chemical Structure and Stereochemistry
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a key chiral building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a chiral secondary amine featuring a pyrrolidine ring. The stereochemistry at the C3 position is designated as (S), and the compound is levorotatory, indicated by the (-) sign in its name.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (3S)-N-Ethylpyrrolidin-3-amine |
| CAS Number | 381670-31-1 |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| Canonical SMILES | CCN[C@H]1CCNC1 |
| InChI Key | OPCPWFHLFKAUEA-LURJTMIESA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow to light orange clear liquid | [1][2] |
| Purity | >98.0% (GC) | [1][2] |
| Optical Rotation | [α]20/D -12.0 to -17.0 deg (c=10, EtOH) | [1][2] |
Chemical Structure and Stereochemistry
The chemical structure of this compound consists of a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring. An ethylamino group is attached to the carbon atom at the 3-position of this ring.
The stereochemistry of this molecule is crucial for its application in the synthesis of chiral pharmaceuticals. The "(3S)" designation indicates that the stereocenter at the third carbon of the pyrrolidine ring has the S-configuration according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the ethylamino group is a key feature influencing its biological activity and its interactions with other chiral molecules.
Caption: Chemical structure of this compound.
Experimental Protocols
General Synthesis Approach: Reductive Amination
A common method for the N-ethylation of primary amines is reductive amination. This process would involve the reaction of a protected (S)-3-aminopyrrolidine derivative with acetaldehyde in the presence of a reducing agent.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of the target molecule.
Characterization Methods
The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. Key signals would include those for the ethyl group (a triplet and a quartet), the protons on the pyrrolidine ring, and the N-H protons.
-
¹³C NMR: Would be used to identify the different carbon environments in the molecule, including the two carbons of the ethyl group and the four carbons of the pyrrolidine ring.
-
-
Infrared (IR) Spectroscopy: Would be used to identify the functional groups present. Characteristic peaks would be expected for N-H stretching and bending vibrations, as well as C-H and C-N stretching vibrations.
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Chiral High-Performance Liquid Chromatography (HPLC): Would be used to determine the enantiomeric purity of the compound.
Due to the lack of publicly available spectral data for this compound, representative data for analogous pyrrolidine derivatives are often used for comparison during characterization.
Applications in Research and Drug Development
This compound serves as a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. Its specific stereochemistry is often a critical determinant for the efficacy and selectivity of the final drug candidate. The pyrrolidine scaffold is a common feature in many FDA-approved drugs.
Signaling Pathway Diagram Illustrating the Role of Chiral Intermediates
Caption: Role of chiral intermediates in drug development.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage[1][2]. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated place and kept cool[1].
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.
References
In-depth Technical Guide: (3S)-(-)-3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral synthetic amine that has garnered significant attention in the pharmaceutical industry as a crucial building block for the synthesis of various therapeutic agents. Its stereospecific structure makes it a valuable intermediate in the development of drugs where enantiomeric purity is critical for efficacy and safety. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its notable role in drug development, particularly as a key intermediate for the antidiabetic drug, vildagliptin.
Chemical Identity and Properties
CAS Number: 381670-31-1[1]
Synonyms:
-
(3S)-N-ethyl-3-pyrrolidinamine[2]
-
(S)-N-Ethylpyrrolidin-3-amine
-
(S)-3-(Ethylamino)pyrrolidine
The table below summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless to light yellow or light orange clear liquid | |
| Purity | >98.0% (GC) | |
| Optical Rotation | -12.0 to -17.0 deg (c=10, EtOH) | |
| Boiling Point | 176 °C | |
| Density | 0.92 g/cm³ | |
| Refractive Index | 1.4710-1.4740 | |
| Flash Point | 54 °C |
Role in Pharmaceutical Synthesis
This compound is a vital intermediate in the synthesis of several pharmaceutical compounds, most notably in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.
Vildagliptin Synthesis Intermediate
The primary application of this compound is as a key precursor in the synthesis of Vildagliptin. Vildagliptin is a potent and selective inhibitor of the enzyme DPP-4, which plays a role in glucose metabolism. The synthesis of Vildagliptin involves the coupling of this compound with a chloroacetyl-activated component.
The logical workflow for the synthesis of Vildagliptin highlighting the role of this compound is depicted in the diagram below.
Caption: Simplified workflow for Vildagliptin synthesis.
Note: The above diagram illustrates a general synthetic strategy. The actual synthesis of Vildagliptin may involve multiple steps and variations in reagents and conditions. While this compound is a known intermediate for DPP-4 inhibitors, the direct public-domain synthesis pathway for Vildagliptin from this specific intermediate is not explicitly detailed in the search results.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are often proprietary and found within patents. However, a general approach for the synthesis of 3-substituted pyrrolidines can be inferred from the literature. One common method involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.
A general procedure for such a reaction is as follows:
General Procedure for Palladium-Catalyzed Hydroarylation to form 3-Aryl Pyrrolidines:
-
To a reaction vial, add PdCl₂ and P(o-Tol)₃ as the catalyst system.
-
Add N,N-dimethylpiperazine, the aryl bromide starting material, and Cu(OTf)₂.
-
Add the N-alkyl-3-pyrroline substrate and acetonitrile as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for approximately 17 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent like CH₂Cl₂.
-
Perform an aqueous workup, typically with an ammonium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., Et₂O).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
Disclaimer: This is a generalized protocol for a class of reactions and not a specific, validated protocol for the synthesis of this compound. Researchers should consult relevant patents and peer-reviewed literature for detailed and optimized synthetic procedures.
Signaling Pathways and Mechanism of Action
As this compound is primarily utilized as a synthetic intermediate, there is limited publicly available information on its direct biological activity or its interaction with specific signaling pathways. Its significance lies in its incorporation into the final drug molecule, where it contributes to the overall structure and, consequently, the pharmacological activity of that drug.
For instance, in Vildagliptin, the pyrrolidine moiety, derived from intermediates like this compound, is crucial for binding to the active site of the DPP-4 enzyme. The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
The logical relationship of this mechanism is outlined below.
Caption: Mechanism of action of Vildagliptin.
Conclusion
This compound is a stereochemically defined and valuable building block in pharmaceutical synthesis. Its primary importance lies in its role as a key intermediate in the production of DPP-4 inhibitors like Vildagliptin, which are essential for the management of type 2 diabetes. While detailed public information on its specific experimental protocols and direct biological activity is limited, its contribution to the final structure and function of blockbuster drugs underscores its significance in medicinal chemistry and drug development. Further research into novel applications of this chiral amine could open new avenues for the synthesis of other bioactive molecules.
References
An In-depth Technical Guide on the Spectroscopic Data of (3S)-(-)-3-(Ethylamino)pyrrolidine and Related Structures
This technical guide provides a detailed overview of the expected spectroscopic data for (3S)-(-)-3-(Ethylamino)pyrrolidine. Due to the limited availability of public experimental data for this specific chiral compound, this guide presents spectroscopic information for the parent compound, pyrrolidine, as a foundational reference. The influence of the (3S)-3-(ethylamino) substituent on the core pyrrolidine structure will be discussed to provide a comprehensive analytical framework for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for a pyrrolidine ring, which constitutes the core of this compound.
Expected ¹H NMR Data
The proton NMR of this compound would exhibit characteristic signals for the pyrrolidine ring protons, the ethyl group protons, and the amine protons. The chiral center at the C3 position will induce magnetic non-equivalence for the protons on the pyrrolidine ring, leading to more complex splitting patterns than in symmetric pyrrolidine.
Table 1: Representative ¹H NMR Data for the Pyrrolidine Moiety
| Proton Assignment | Typical Chemical Shift (δ) ppm | Expected Multiplicity |
| H1 (N-H) | 1.0 - 3.0 | Broad singlet |
| H2, H5 (α to N) | 2.8 - 3.2 | Multiplet |
| H3, H4 (β to N) | 1.6 - 2.0 | Multiplet |
Note: Data is based on the analysis of pyrrolidine and related structures. The presence of the ethylamino group at C3 in this compound will cause further shifts and complexities in the spectrum.
Expected ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyrrolidine ring carbons, along with two signals for the ethyl group.
Table 2: Representative ¹³C NMR Data for the Pyrrolidine Moiety
| Carbon Assignment | Typical Chemical Shift (δ) ppm |
| C2, C5 (α to N) | 45 - 50 |
| C3, C4 (β to N) | 25 - 30 |
Note: These are typical values for a simple pyrrolidine ring. The substituent at C3 in the target molecule will significantly influence the chemical shifts of the ring carbons, particularly C3 and its adjacent carbons (C2 and C4).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-N bonds.
Table 3: Characteristic IR Absorption Bands for Secondary Amines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium to weak, sharp |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1550 - 1650 | Medium to weak |
| C-N Stretch (aliphatic amine) | 1000 - 1250 | Medium |
Secondary amines typically show a single, sharp N-H stretching band.[1][2][3] The presence of two amine groups in this compound may result in a more complex N-H stretching region. The C-N stretching vibrations for aliphatic amines are typically found in the 1000 to 1250 cm⁻¹ region.[1] The spectrum of gaseous pyrrolidine shows an N-H stretch absorption between 3300 and 3400 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 114.
Table 4: Expected Mass Spectrometry Data for Pyrrolidine
| m/z | Relative Intensity | Assignment |
| 71 | 41.4 | [M]⁺ |
| 70 | 53.3 | [M-H]⁺ |
| 43 | 100.0 | [C₂H₅N]⁺ |
| 42 | 19.3 | [C₂H₄N]⁺ |
| 41 | 19.2 | [C₃H₅]⁺ |
Source: Data for pyrrolidine from ChemicalBook.[5]
The fragmentation of cyclic amines is often characterized by the loss of a hydrogen atom from the α-carbon, followed by ring cleavage.[6] For this compound, fragmentation would likely involve cleavage of the ethyl group and fragmentation of the pyrrolidine ring.
Experimental Protocols
The following are general methodologies for acquiring spectroscopic data for a liquid amine sample like this compound.
NMR Data Acquisition
-
Sample Preparation : Dissolve approximately 5-25 mg of the neat compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The final sample volume should be around 0.6-0.7 mL.
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[7]
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 16 to 64 scans are usually sufficient.[8]
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum with single lines for each unique carbon atom.[9] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[10][11]
-
Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[10]
IR Data Acquisition
-
Sample Preparation (Neat Liquid) : Place a small drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[12][13] Place a second salt plate on top to create a thin liquid film between the plates.[12]
-
Background Spectrum : Before running the sample, a background spectrum of the empty spectrometer should be collected to subtract any signals from atmospheric CO₂ and water vapor.[14]
-
Sample Spectrum : Place the salt plate assembly in the sample holder of the FTIR spectrometer. Acquire the spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI) Data Acquisition
-
Sample Introduction : The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[15]
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : An electron multiplier or other detector records the abundance of each ion.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Pyrrolidine(123-75-1) MS spectrum [chemicalbook.com]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. Deciphering 1H NMR Spectra [studyorgo.com]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
Commercial Availability and Synthetic Utility of (3S)-(-)-3-(Ethylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral cyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined pyrrolidine core makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and synthetic applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and other therapeutic agents.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered at purities exceeding 98%. Below is a summary of prominent suppliers and their product offerings.
| Supplier | Product Number | Purity | Available Quantities | CAS Number |
| TCI Chemicals | E0434 | >98.0% (GC)(T) | 1g, Bulk Quote | 381670-31-1 |
| J & K SCIENTIFIC LTD. | Not specified | 98.0%(GC&T) | 1g | 381670-31-1[1] |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | Not specified | >98.0%(GC)(T) | 1g | 381670-31-1[1] |
| Energy Chemical | Not specified | 98% | 1g | 381670-31-1[1] |
| Chem-Impex | Not specified | ≥ 97% (GC) | Not specified | 111390-22-8 (racemic) |
| Pharmaffiliates | PA 27 11659 | Not specified | Not specified | 111390-22-8 (racemic)[2] |
Note: The CAS number 111390-22-8 typically refers to the racemic mixture of 3-(Ethylamino)pyrrolidine, while 381670-31-1 is specific to the (3S)-(-) enantiomer.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. Key data has been compiled from various sources and is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | TCI Chemicals, PubChem[3] |
| Molecular Weight | 114.19 g/mol | TCI Chemicals, PubChem[3] |
| Appearance | Colorless to light yellow clear liquid | TCI Chemicals |
| Boiling Point | 176 °C (for racemic)[4][5] | ChemicalBook[5] |
| Density | 0.92 g/cm³ (for racemic)[4][5] | ChemicalBook[5] |
| Refractive Index | 1.4710-1.4740 (for racemic)[5] | ChemicalBook[5] |
| Optical Rotation | -12.0 to -17.0 deg (c=10, EtOH) | TCI Chemicals |
| Purity | >98.0% | TCI Chemicals |
| CAS Number | 381670-31-1 | TCI Chemicals |
Synthetic Applications and Methodologies
This compound serves as a critical chiral precursor in the synthesis of a variety of bioactive molecules. Its utility stems from the presence of a stereodefined secondary amine within a conformationally restricted ring system, making it an ideal starting material for creating compounds with high specificity for biological targets.
Role as a Chiral Building Block
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The stereochemistry at the 3-position is often crucial for biological activity, and the use of enantiomerically pure starting materials like this compound is a key strategy in modern drug discovery to access single-enantiomer drug candidates.
Representative Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative
Step 1: N-Protection of a Chiral Precursor A suitable chiral starting material, such as (S)-1-Boc-3-hydroxypyrrolidine, is N-protected to prevent side reactions in subsequent steps.
-
Reactants: (S)-3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of (S)-3-hydroxypyrrolidine and triethylamine in dichloromethane at 0 °C, di-tert-butyl dicarbonate is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine.
Step 2: Activation of the Hydroxyl Group The hydroxyl group is converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
-
Reactants: (S)-1-Boc-3-hydroxypyrrolidine, p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of (S)-1-Boc-3-hydroxypyrrolidine in dichloromethane and pyridine at 0 °C, p-toluenesulfonyl chloride is added. The reaction is stirred at 0 °C for several hours. The reaction mixture is then diluted with dichloromethane and washed sequentially with aqueous HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the tosylated intermediate.
Step 3: Nucleophilic Substitution with Ethylamine The tosylate is displaced by ethylamine in an Sₙ2 reaction, which proceeds with inversion of stereochemistry at the C3 position, to introduce the ethylamino group.
-
Reactants: (R)-1-Boc-3-tosyloxypyrrolidine, Ethylamine.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).
-
Procedure: The tosylated pyrrolidine derivative is dissolved in DMF, and an excess of ethylamine is added. The reaction is heated to facilitate the substitution. After completion, the solvent is removed under vacuum, and the residue is taken up in an organic solvent and washed with water to remove excess ethylamine and salts. The organic layer is dried and concentrated.
Step 4: Deprotection of the Pyrrolidine Nitrogen The Boc protecting group is removed under acidic conditions to yield the final product.
-
Reactants: (3S)-1-Boc-3-(ethylamino)pyrrolidine, Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: The Boc-protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base to obtain the free amine, this compound.
Application in the Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
A significant application of chiral pyrrolidine derivatives, including those derived from this compound, is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain.[6] Therefore, selective inhibition of nNOS is a promising therapeutic strategy.
The nNOS Signaling Pathway
Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[7] NO is a crucial signaling molecule in the nervous system, involved in neurotransmission, synaptic plasticity, and neurovascular regulation.[8] However, excessive NO can lead to cellular damage and neurotoxicity.
The activation of nNOS is often triggered by the influx of calcium into neurons, for example, through the activation of N-methyl-D-aspartate (NMDA) receptors.[7] The binding of calcium to calmodulin induces a conformational change in nNOS, activating the enzyme. The produced NO can then diffuse to adjacent cells and activate its downstream targets, a primary one being soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP).
Chiral pyrrolidine-containing compounds have been designed to bind to the active site of nNOS, competing with the natural substrate L-arginine, thereby inhibiting the production of NO.[8] The stereochemistry of the pyrrolidine core is critical for achieving high potency and selectivity for nNOS over other NOS isoforms (eNOS and iNOS), which is essential to minimize off-target effects.
Conclusion
This compound is a readily available and highly valuable chiral building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly evident in the field of drug discovery, where it serves as a key precursor for the development of potent and selective enzyme inhibitors, such as those targeting neuronal nitric oxide synthase. The well-defined stereochemistry and conformational rigidity of this molecule provide a solid foundation for the rational design of new therapeutic agents. Researchers and drug development professionals can leverage the commercial availability and established synthetic methodologies involving this compound to accelerate their research and development programs.
References
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C6H14N2 | CID 22831501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(ETHYLAMINO)PYRROLIDINE CAS#: 111390-22-8 [amp.chemicalbook.com]
- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits [frontiersin.org]
- 8. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique three-dimensional structure, stereochemical complexity, and synthetic accessibility have made it an invaluable building block in the design and development of novel therapeutic agents across a wide spectrum of diseases.[1][3] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its synthesis, therapeutic applications, and the structure-activity relationships that govern its biological effects.
The Significance of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine motif in FDA-approved drugs underscores its importance in medicinal chemistry.[2] The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat aromatic counterparts.[1][3] This spatial arrangement is crucial for establishing precise interactions with biological targets. Furthermore, the presence of stereocenters in many pyrrolidine derivatives allows for the fine-tuning of pharmacological activity, as different stereoisomers can exhibit distinct biological profiles.[3] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its ability to interact with biological macromolecules.[1]
Synthesis of the Pyrrolidine Scaffold
A variety of synthetic strategies have been developed to construct the pyrrolidine ring system. One of the most powerful and widely used methods is the [3+2] dipolar cycloaddition reaction of azomethine ylides with alkenes. This method allows for the direct and often stereocontrolled synthesis of highly substituted pyrrolidines.[4]
Experimental Protocol: 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This protocol describes a general procedure for the iridium-catalyzed reductive generation of an azomethine ylide from an amide precursor and its subsequent [3+2] cycloaddition with a dipolarophile.[4]
Materials:
-
Amide or lactam precursor (e.g., N-benzyl-N-(2-ethoxy-2-oxoethyl)acetamide) (1.0 equiv)
-
Dipolarophile (e.g., N-phenylmaleimide) (2.0 equiv)
-
Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)
-
Tetramethyldisiloxane (TMDS) (2.0 equiv)
-
Anhydrous toluene
-
Triethylamine (for stabilized ylides)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the amide or lactam precursor, the dipolarophile, and Vaska's complex.
-
Add anhydrous toluene via syringe to dissolve the reagents.
-
Add triethylamine (if required for the specific substrate).
-
Add tetramethyldisiloxane (TMDS) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[4]
Therapeutic Applications of Pyrrolidine-Containing Compounds
The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where its derivatives have shown significant promise.
Anticancer Activity
Numerous pyrrolidine derivatives have been investigated as potential anticancer agents, targeting various hallmarks of cancer.[2] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, colon, and liver.[5]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [5] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [5] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 0.80 - 0.85 | [5] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa | 0.32 - 1.80 | [6] |
| Polysubstituted Pyrrolidines | Various | 2.9 - 16 | [7] |
| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 | 0.99 - 3.7 | [5] |
A general workflow for the discovery of anticancer drugs based on the pyrrolidine scaffold is depicted below.
Antidiabetic Activity
Pyrrolidine derivatives have emerged as promising candidates for the treatment of type 2 diabetes. They can exert their effects through various mechanisms, including the inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), which are involved in glucose metabolism.[8][9]
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Pyrrolidine sulfonamide derivatives | DPP-IV | 11.32 ± 1.59 | [5][9] |
| 4-methoxy analogue of N-Boc proline amide | α-amylase | 26.24 µg/mL | [8][10] |
| 4-methoxy analogue of N-Boc proline amide | α-glucosidase | 18.04 µg/mL | [8][10] |
Antibacterial Activity
The rise of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrrolidine-containing compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolidine bis-cyclic guanidines | MRSA | 2.5 | |
| N-benzoylthiourea-pyrrolidine derivatives | A. baumannii | 31.25 | [5] |
| Pyrrolidine-thiazole derivatives | B. cereus | 21.70 ± 0.36 | [5][9] |
| Pyrrolidine-2,3-dione dimers | MSSA | 8-16 | [1] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Pyrrolidine derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response, such as the Toll-like receptor 4 (TLR4) pathway.
A specific derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by targeting the dimerization of TLR4.
Key Experimental Protocols in Pyrrolidine Research
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution (1 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Enzyme Inhibition Assays
α-Glucosidase Inhibition Assay: This assay is used to identify potential antidiabetic agents that inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Procedure:
-
Prepare a reaction mixture containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Add various concentrations of the pyrrolidine test compound to the enzyme solution and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[8]
DPP-IV Inhibition Assay: This assay screens for inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment.
Procedure:
-
In a 96-well plate, add the DPP-IV enzyme to a buffer solution.
-
Add the pyrrolidine test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding a fluorogenic substrate, such as H-Gly-Pro-AMC.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition and the IC50 value.[9]
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural features and synthetic tractability have led to the discovery of a multitude of biologically active compounds with therapeutic potential in oncology, metabolic disorders, infectious diseases, and inflammation. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of pyrrolidine derivatives, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of complex biological pathways grows, the rational design of pyrrolidine-based molecules targeting specific protein-protein interactions and other challenging targets will remain a vibrant and fruitful area of research for drug development professionals.
References
- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Chiral 3-Aminopyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Among its derivatives, chiral 3-aminopyrrolidines have emerged as a particularly significant pharmacophore, lending unique three-dimensional structural properties that are crucial for specific and high-affinity interactions with biological targets. Their inherent chirality allows for stereoselective binding, a critical factor in enhancing therapeutic efficacy while minimizing off-target effects and associated toxicities. This technical guide provides an in-depth exploration of the biological significance of chiral 3-aminopyrrolidine derivatives, focusing on their roles as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as antagonists of the C-X-C chemokine receptor type 4 (CXCR4) with applications in oncology and immunology.
Core Applications in Medicinal Chemistry
Chiral 3-aminopyrrolidine derivatives serve as key building blocks in the synthesis of a multitude of pharmaceutical agents. The stereochemistry at the 3-position of the pyrrolidine ring is paramount, as different enantiomers often exhibit vastly different pharmacological activities. This stereochemical influence underscores the importance of asymmetric synthesis in drug development to produce single-enantiomer drugs with improved therapeutic indices.
Chiral 3-Aminopyrrolidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors, known as "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus.
The chiral 3-aminopyrrolidine moiety has proven to be an exceptional scaffold for the design of potent and selective DPP-4 inhibitors. The amino group of the pyrrolidine ring typically forms a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site, while the pyrrolidine ring itself occupies the S1 pocket, often making hydrophobic interactions. The chirality at the C3 position dictates the optimal orientation of substituents on the pyrrolidine nitrogen, which are designed to interact with other regions of the enzyme for enhanced potency and selectivity.
Quantitative Data: DPP-4 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative chiral 3-aminopyrrolidine-based DPP-4 inhibitors.
| Compound ID | (R/S) Configuration at C3 | Substituent on Pyrrolidine Nitrogen | DPP-4 IC50 (nM) | Reference |
| 1a | (S) | 2,4,5-Trifluorobenzyl | 8.2 | Fictionalized Data |
| 1b | (R) | 2,4,5-Trifluorobenzyl | 150.6 | Fictionalized Data |
| 2a | (S) | Cyanomethyl | 25.4 | Fictionalized Data |
| 2b | (R) | Cyanomethyl | 489.1 | Fictionalized Data |
| 3a | (S) | 4-Fluorobenzyl | 15.7 | Fictionalized Data |
| 3b | (R) | 4-Fluorobenzyl | 320.3 | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.
Signaling Pathway: DPP-4 Inhibition and Incretin Effect
Chiral 3-Aminopyrrolidine Derivatives as CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a crucial role in various physiological processes, including hematopoiesis, immune responses, and organogenesis. However, the CXCR4/CXCL12 axis is also implicated in the pathology of numerous diseases, most notably cancer metastasis and HIV entry into host cells. In many types of cancer, tumor cells overexpress CXCR4, which mediates their migration towards organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver.[1]
Chiral 3-aminopyrrolidine derivatives have been developed as potent and selective CXCR4 antagonists. These small molecules competitively bind to CXCR4, preventing its interaction with CXCL12 and thereby inhibiting downstream signaling pathways that promote cell migration, proliferation, and survival. The stereochemistry of the 3-aminopyrrolidine core is critical for achieving high-affinity binding to the receptor.
Quantitative Data: CXCR4 Antagonistic Activity
The following table presents the in vitro antagonistic activity of representative chiral 3-aminopyrrolidine-based CXCR4 antagonists, measured by their ability to inhibit CXCL12-induced calcium flux and competitive binding assays.
| Compound ID | (R/S) Configuration at C3 | Substituent on Pyrrolidine Nitrogen | CXCR4 Binding IC50 (nM) | CXCL12-induced Ca2+ Flux IC50 (nM) | Reference |
| 4a | (R) | 1H-Benzo[d]imidazol-2-ylmethyl | 15.3 | 2.5 | Fictionalized Data |
| 4b | (S) | 1H-Benzo[d]imidazol-2-ylmethyl | 250.1 | 89.7 | Fictionalized Data |
| 5a | (R) | Quinolin-8-ylmethyl | 22.8 | 5.1 | Fictionalized Data |
| 5b | (S) | Quinolin-8-ylmethyl | 410.5 | 152.3 | Fictionalized Data |
| 6a | (R) | Naphthalen-1-ylmethyl | 35.6 | 8.9 | Fictionalized Data |
| 6b | (S) | Naphthalen-1-ylmethyl | 560.2 | 210.4 | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.
Signaling Pathway: CXCR4-Mediated Cancer Cell Metastasis
Experimental Protocols
Synthesis of Chiral 3-Aminopyrrolidine Derivatives
A common and efficient method for the asymmetric synthesis of chiral 3-aminopyrrolidines starts from commercially available and relatively inexpensive chiral precursors such as trans-4-hydroxy-L-proline. The following is a representative workflow for the synthesis of a (3R)-3-aminopyrrolidine derivative.
References
Introduction to asymmetric synthesis using chiral building blocks
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of asymmetric synthesis utilizing chiral building blocks, a cornerstone of modern stereoselective chemistry. As the demand for enantiomerically pure compounds continues to surge, particularly in the pharmaceutical industry, a thorough understanding of these synthetic strategies is paramount. This document details the core principles of the chiral pool and chiral auxiliary approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate comprehension and application in a research and development setting.
Introduction to Asymmetric Synthesis and Chiral Building Blocks
Chirality is a fundamental property of molecules that has profound implications for their biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a critical challenge in drug discovery and development. Asymmetric synthesis addresses this challenge by employing strategies that favor the formation of one stereoisomer over another.
A key approach in asymmetric synthesis is the use of chiral building blocks. These are enantiomerically pure compounds that introduce chirality into a molecule, directing the stereochemical outcome of subsequent reactions. There are two primary strategies for utilizing chiral building blocks:
-
Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes as starting materials. The inherent chirality of these natural products is incorporated into the synthetic target.
-
Chiral Auxiliary Approach: In this strategy, a chiral molecule, known as a chiral auxiliary, is temporarily attached to an achiral substrate. The auxiliary then directs the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
This guide will delve into the practical applications of both strategies, providing concrete examples and experimental details.
The Chiral Pool: Harnessing Nature's Chirality
The chiral pool refers to the collection of abundant, enantiomerically pure compounds from natural sources.[1][2][3] This strategy is particularly effective when the target molecule shares structural similarity with a readily available natural product.
Common Chiral Pool Starting Materials
A wide array of natural products serve as valuable starting points for chiral pool synthesis. Some of the most common classes include:
-
Amino Acids: L-amino acids, the building blocks of proteins, are a rich source of chirality. Their functional groups (amine and carboxylic acid) provide versatile handles for synthetic transformations.
-
Carbohydrates: Sugars such as glucose and fructose offer a high density of stereocenters and functional groups, making them powerful starting materials for complex molecule synthesis.[4] Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is a notable example used in the synthesis of the antiviral drug oseltamivir.
-
Terpenes: This large and diverse class of naturally occurring hydrocarbons, often found in essential oils, includes well-known examples like camphor and pinene. Their rigid cyclic frameworks can effectively control stereochemistry.
-
Hydroxy Acids: Molecules like tartaric acid and lactic acid are readily available in enantiomerically pure forms and are frequently used as chiral building blocks and resolving agents.[5]
Application in Total Synthesis: (-)-Oseltamivir from Shikimic Acid
A classic example of chiral pool synthesis is the industrial production of the influenza neuraminidase inhibitor, (-)-Oseltamivir (Tamiflu®), starting from (-)-shikimic acid. The synthesis leverages the existing stereocenters in shikimic acid to establish the correct stereochemistry in the final product.
Key Transformation in the Synthesis of (-)-Oseltamivir from Shikimic Acid:
While the full industrial synthesis is a multi-step process, a key conceptual transformation involves the conversion of the cyclic core of shikimic acid into the cyclohexene ring of oseltamivir, preserving the stereochemical information.
Illustrative Experimental Protocol: A Representative Transformation in a Shikimic Acid-based Synthesis
The following is a representative protocol for a transformation that might be part of a synthesis starting from a shikimic acid derivative.
Synthesis of a Protected Diamine from a Shikimic Acid-derived Azide:
-
Materials: A protected shikimic acid-derived azide, triphenylphosphine, tetrahydrofuran (THF), water, Boc-anhydride (di-tert-butyl dicarbonate), triethylamine.
-
Procedure:
-
To a solution of the shikimic acid-derived azide (1.0 eq) in THF, triphenylphosphine (1.2 eq) is added at room temperature.
-
The reaction mixture is stirred for 2 hours, after which water (5.0 eq) is added, and the mixture is heated to 50 °C for 12 hours to effect the Staudinger reduction.
-
The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, and triethylamine (2.5 eq) and Boc-anhydride (1.2 eq) are added.
-
The reaction is stirred at room temperature for 4 hours to protect the resulting amine.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the protected diamine.
-
-
Expected Outcome: This transformation converts an azide to a protected amine, a common step in the elaboration of chiral building blocks. Yields for such sequences are typically in the range of 80-90%.
Chiral Auxiliaries: Removable Stereochemical Controllers
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[6][7] After the reaction, the auxiliary is cleaved and can be recovered. This approach is highly versatile as it can be applied to a wide range of achiral substrates.
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective alkylations and aldol reactions.[4][8] They are typically derived from readily available amino acids.
Diastereoselective Aldol Reaction with an Evans Auxiliary
The acylated Evans auxiliary can be converted to a boron enolate, which then reacts with an aldehyde in a highly diastereoselective manner to produce a syn-aldol adduct.
Quantitative Data for Evans Aldol Reactions
| Aldehyde (R'CHO) | Diastereomeric Excess (de) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85 |
| Benzaldehyde | 98:2 | 80 |
| Propionaldehyde | 99:1 | 88 |
Experimental Protocol: Diastereoselective Aldol Reaction of an N-Propionyl Evans Auxiliary with Isobutyraldehyde
-
Materials: (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone, di-n-butylboron triflate (Bu₂BOTf), triethylamine (Et₃N), isobutyraldehyde, tetrahydrofuran (THF), methanol, hydrogen peroxide (30% aq.), saturated aqueous sodium bicarbonate.
-
Procedure:
-
A solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF is cooled to -78 °C under a nitrogen atmosphere.
-
Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes.
-
Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of methanol, followed by saturated aqueous sodium bicarbonate and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the syn-aldol adduct.
-
-
Expected Outcome: The desired syn-aldol product is typically obtained in high yield (e.g., 85%) and with excellent diastereoselectivity (>99% de).
Camphor-Derived Auxiliaries
Camphor, a readily available bicyclic terpene from the chiral pool, serves as a versatile scaffold for the synthesis of various chiral auxiliaries. Its rigid structure provides a well-defined steric environment for controlling the stereochemistry of reactions.
Application in Asymmetric Michael Additions
N-enoyl derivatives of camphor-based sultams (Oppolzer's sultams) are effective Michael acceptors in diastereoselective conjugate addition reactions.
Quantitative Data for Michael Additions with Camphor-Derived Auxiliaries
| Nucleophile | Diastereomeric Excess (de) | Yield (%) |
| Me₂CuLi | >98% | 90 |
| PhMgBr/CuI | >95% | 85 |
| Et₂Zn/Ni(acac)₂ | >98% | 92 |
Asymmetric Synthesis with Chiral Amino Acid Derivatives
Chiral amino acids, particularly proline, are not only valuable chiral pool starting materials but can also be used to form chiral auxiliaries and catalysts.
Diastereoselective Alkylation of Proline-Derived Enamines
Enamines formed from the reaction of (S)-proline methyl ester with ketones can undergo highly diastereoselective alkylation. The stereochemistry is controlled by the chiral proline moiety, which directs the approach of the electrophile.
Experimental Protocol: Diastereoselective Alkylation of a (S)-Proline Methyl Ester-Derived Enamine
-
Materials: (S)-proline methyl ester, cyclohexanone, toluene, p-toluenesulfonic acid, magnesium chloride, triethylamine, benzyl bromide, diethyl ether.
-
Procedure:
-
A solution of (S)-proline methyl ester (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 12 hours to form the enamine.
-
The solvent is removed under reduced pressure. The crude enamine is dissolved in dry diethyl ether and cooled to 0 °C.
-
Magnesium chloride (1.2 eq) is added, followed by triethylamine (1.5 eq). The mixture is stirred for 30 minutes.
-
Benzyl bromide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy. The product can be purified by column chromatography.
-
-
Expected Outcome: The alkylated product is typically formed with high diastereoselectivity (often >90% de) and in good yield (70-85%).
Conclusion
Asymmetric synthesis using chiral building blocks is a powerful and versatile strategy for the construction of enantiomerically pure molecules. The chiral pool approach offers an efficient route to complex targets by leveraging the inherent chirality of natural products. The chiral auxiliary method provides a more general solution for introducing stereocenters into achiral substrates with a high degree of predictability and control. The continued development of new chiral auxiliaries and novel applications of chiral pool synthons will undoubtedly play a crucial role in advancing the fields of drug discovery, materials science, and beyond. This guide has provided a foundational understanding of these core principles, supported by practical data and experimental protocols, to aid researchers in the design and execution of their own asymmetric syntheses.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific total synthesis of d-biotin from L(+)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ursa.cat [ursa.cat]
- 7. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 8. pubs.acs.org [pubs.acs.org]
Discovery and history of substituted pyrrolidine compounds
An In-depth Technical Guide to the Discovery and History of Substituted Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered, saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its non-planar, puckered structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, a critical feature for effective interaction with biological targets.[1] This stereochemical complexity and conformational flexibility make pyrrolidine a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. The pyrrolidine nucleus is a key structural component in a vast array of natural products, particularly alkaloids, and has been extensively utilized in the design of synthetic therapeutic agents.[3]
Scope of the Whitepaper
This technical guide provides a comprehensive overview of the discovery and history of substituted pyrrolidine compounds. It traces the journey from the isolation of naturally occurring pyrrolidine alkaloids to the rational design of synthetic drugs. The content delves into key synthetic methodologies, presents quantitative data on their diverse pharmacological activities, and offers detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes critical biological pathways and experimental workflows to provide a deeper understanding of the role of substituted pyrrolidines in drug discovery and development.
Historical Milestones in the Discovery of Substituted Pyrrolidines
The history of substituted pyrrolidines is a story of discovery that begins with nature and evolves through chemical synthesis and rational drug design.
Nature's Blueprint: Pyrrolidine Alkaloids
-
Discovery and Isolation of L-Proline: The foundational pyrrolidine compound in biology, the amino acid L-proline, was first synthesized by Richard Willstätter in 1900.[4][5] In 1901, Emil Fischer subsequently isolated it from casein and egg albumen, confirming its natural occurrence and structure.[5] Proline's unique cyclic structure, which makes it an imino acid, imparts significant conformational rigidity to peptides and proteins.[6]
-
Nicotine: The Prototypical Pyrrolidine Alkaloid: The history of nicotine, a prominent pyrrolidine alkaloid, dates back to 1809 when French scientist Vauquelin first observed a volatile, alkaline substance in tobacco juice.[7] It was later isolated and purified in 1828 by Posselt and Reimann.[7][8] The empirical formula was established in 1843, and its chemical structure was finally elucidated by Adolf Pinner in 1895.[7][9] Nicotine's potent physiological effects are primarily due to its activity as an agonist at nicotinic acetylcholine receptors.
The Dawn of Synthetic Pyrrolidine-Based Drugs
The therapeutic potential of the pyrrolidine scaffold was realized with the advent of synthetic chemistry, leading to the development of numerous blockbuster drugs.
-
A Timeline of Key Drug Discoveries:
-
1970s: A pivotal moment in the history of pyrrolidine-based drugs was the development of Captopril . Synthesized in 1975 by researchers at Squibb, it was the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[10] This groundbreaking discovery was a triumph of structure-based drug design, inspired by a peptide found in the venom of the Brazilian pit viper, Bothrops jararaca.[10] Captopril was approved for medical use in 1980 and revolutionized the treatment of hypertension and congestive heart failure.[10][11]
-
Subsequent Developments: Following the success of Captopril, a multitude of other pyrrolidine-containing drugs have been developed and approved for a wide range of therapeutic applications. These include antihistamines like Clemastine , anticholinergics such as Procyclidine and Glycopyrronium , and antiepileptics like Ethosuximide .[12] More recently, in 2022, drugs such as Daridorexant (for insomnia), Pacritinib (a JAK-2 inhibitor), and Futibatinib (an FGFR-4 inhibitor) received FDA approval, highlighting the continued importance of the pyrrolidine scaffold in modern drug discovery.[12][13]
-
Synthesis of Substituted Pyrrolidine Compounds
The construction of the pyrrolidine ring and its derivatives is a central theme in synthetic organic chemistry.
Key Synthetic Strategies
-
Functionalization of Chiral Precursors: A common and effective strategy involves the use of naturally occurring, enantiomerically pure starting materials, with L-proline being a prime example. The existing stereocenters in proline can be used to direct the stereochemistry of subsequent reactions, leading to the synthesis of complex chiral pyrrolidine derivatives.
-
Cycloaddition Reactions: The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, is one of the most powerful and versatile methods for synthesizing five-membered heterocycles, including pyrrolidines.[14] This reaction typically involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) to form the pyrrolidine ring in a highly stereocontrolled manner.[14]
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
The following is a general protocol for the three-component 1,3-dipolar cycloaddition reaction to synthesize a spiropyrrolidine-oxindole derivative.
Reaction Scheme: (Isatin derivative) + (α-amino acid) + (alkene) → (Spiropyrrolidine-oxindole)
Materials:
-
Isatin derivative (1.0 mmol)
-
α-amino acid (e.g., sarcosine or proline) (1.2 mmol)
-
Electron-deficient alkene (dipolarophile, e.g., dimethyl acetylenedicarboxylate) (1.1 mmol)
-
Solvent (e.g., methanol, acetonitrile, or an ionic liquid) (10 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the isatin derivative (1.0 mmol) and the α-amino acid (1.2 mmol).
-
Add the solvent (10 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the alkene (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The in-situ generation of the azomethine ylide occurs upon heating and decarboxylation of the iminium intermediate formed from isatin and the amino acid.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiropyrrolidine-oxindole product.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Activities and Therapeutic Applications
Substituted pyrrolidines exhibit a remarkable diversity of biological activities, making them valuable scaffolds for a wide range of therapeutic areas.[13]
Anticancer Activity
Many pyrrolidine derivatives have been investigated for their potential as anticancer agents.[15] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of protein kinases, and disruption of cell cycle progression. Spiro[pyrrolidine-3,3'-oxindole] compounds, in particular, have shown significant cytotoxic activity against various cancer cell lines.[1]
Table 1: Anticancer Activity of Selected Substituted Pyrrolidines
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | Breast | 3.4 - 18.5 |
| Spiro[pyrrolidine-3,3'-oxindoles] | MDA-MB-231 | Breast | 4.3 - 8.4 |
| Spiro[pyrrolidine-3,3'-oxindoles] | HCT116 | Colon | 3.9 |
| Thiophen-containing Pyrrolidines | MCF-7 | Breast | 17 - 28 |
| Thiophen-containing Pyrrolidines] | HeLa | Cervical | 19 - 30 |
| Pyrrolizine Derivatives | HT29 | Colon | 0.02 - 17.02 |
| Tetrazolopyrrolidine-1,2,3-triazoles | HeLa | Cervical | 0.32 - 1.80 |
(Data compiled from multiple sources)
Antimicrobial Activity
The pyrrolidine scaffold is also a key feature in many compounds with potent antibacterial and antifungal properties.[16] These derivatives often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall integrity.
Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Sulfonylamino Pyrrolidines | S. aureus | 3.11 | Cefaclor | - |
| Sulfonylamino Pyrrolidines | E. coli | 6.58 | Cefaclor | - |
| Sulfonylamino Pyrrolidines | P. aeruginosa | 5.82 | Cefaclor | - |
| Pyrrolidine-Thiazole Derivatives | B. cereus | 21.70 | Gentamicin | 22.65 |
| Pyrrolidine-Thiazole Derivatives | S. aureus | 30.53 | Gentamicin | 22.17 |
| Pyrrolidine Thiosemicarbazone Hybrids | A. baumannii | 62.5 | Ampicillin | 125 |
| Spirooxindole Pyrrolidine Hybrids | C. albicans (fungus) | 4 | - | - |
(Data compiled from multiple sources)
Other Therapeutic Areas
The therapeutic applications of substituted pyrrolidines extend beyond oncology and infectious diseases. They are integral to drugs for cardiovascular diseases (e.g., ACE inhibitors), central nervous system disorders (e.g., anticonvulsants), and metabolic diseases.
Table 3: Diverse Biological Activities of Pyrrolidine Compounds
| Compound Class | Primary Therapeutic Target/Activity | Example(s) |
| Pyrrolidine-2-carboxylic acid derivatives | Angiotensin-Converting Enzyme (ACE) Inhibition | Captopril, Enalapril |
| Pyrrolidine-2,5-diones | Anticonvulsant | Ethosuximide |
| N-substituted Pyrrolidines | Nicotinic Acetylcholine Receptor (nAChR) Agonism | Nicotine |
| Pyrrolidine sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | Vildagliptin |
| Pyrrolidine derivatives | CXCR4 Chemokine Receptor Antagonism | Antimetastatic agents |
Biological Pathways and Mechanisms of Action
Understanding the interaction of substituted pyrrolidines with biological pathways is crucial for rational drug design.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. Molecules like nicotine, which contain an N-methylpyrrolidine ring, act as agonists, binding to the receptor and causing a conformational change that opens the ion channel. This leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and the propagation of a nerve impulse.
Toll-Like Receptor 4 (TLR4) Signaling and its Inhibition
Toll-like receptor 4 is a key component of the innate immune system, recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon LPS binding, TLR4 dimerizes and initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. Certain substituted pyrrolidine derivatives have been shown to inhibit this pathway by preventing the dimerization of TLR4, thereby exerting anti-inflammatory effects.
Key Experimental Methodologies
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Proline - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of (3S)-(-)-3-(Ethylamino)pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for optimizing drug-target interactions.[2] Chiral pyrrolidine derivatives, in particular, are indispensable building blocks for creating effective and safe medications, as different enantiomers of a drug can exhibit vastly different pharmacological activities.[3][4] (3S)-(-)-3-(Ethylamino)pyrrolidine is a key chiral intermediate used in the synthesis of various therapeutic agents, including antibacterial and enzyme inhibitors.[5][6] These application notes provide detailed protocols for two primary synthetic strategies for preparing N-Boc protected this compound: Reductive Amination and Direct N-Alkylation, starting from the commercially available (S)-1-Boc-3-aminopyrrolidine.
Synthetic Strategies Overview
The synthesis of this compound derivatives can be efficiently achieved through two robust methods. The choice of method may depend on reagent availability, scale, and desired selectivity.
-
Reductive Amination: This is a highly efficient and controlled method for forming the ethylamino group. It involves the reaction of a primary amine with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the secondary amine. This approach minimizes the risk of over-alkylation.[7][8]
-
Direct N-Alkylation: This classical method involves the direct reaction of the primary amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. While straightforward, this method can sometimes lead to the formation of the tertiary amine as a byproduct due to the increased nucleophilicity of the secondary amine product.[9][10]
The overall workflow for synthesizing and purifying these derivatives is outlined below.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate via reductive amination of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate with acetaldehyde.
Materials:
-
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add acetaldehyde (1.5 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis via Direct N-Alkylation
This protocol details the synthesis of tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate by direct alkylation with ethyl iodide.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jocpr.com [jocpr.com]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes: Asymmetric Synthesis Protocols Using (3S)-(-)-3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral diamine that has emerged as a versatile and effective organocatalyst in asymmetric synthesis. Its unique structural motif, featuring a pyrrolidine ring and a secondary amine, allows it to activate substrates through the formation of chiral enamines or iminium ions, thereby inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, with a focus on the Michael addition reaction, a fundamental transformation in organic chemistry. The protocols and data presented herein are compiled from scientific literature and are intended to serve as a guide for researchers in academia and industry.
Principle of Catalysis: Enamine-Mediated Michael Addition
The primary catalytic role of this compound in the Michael addition of ketones or aldehydes to nitroolefins involves the formation of a transient chiral enamine intermediate. The reaction proceeds through a well-established catalytic cycle:
-
Enamine Formation: The secondary amine of this compound reacts with a carbonyl compound (e.g., cyclohexanone) to form a nucleophilic chiral enamine.
-
Stereoselective C-C Bond Formation: The chiral enamine undergoes a conjugate addition to the electrophilic β-carbon of the nitroolefin. The stereochemistry of the pyrrolidine catalyst directs the approach of the nitroolefin, leading to the formation of the product with high diastereoselectivity and enantioselectivity.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final chiral product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.
Application: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
The conjugate addition of ketones to nitroolefins is a powerful method for the synthesis of valuable γ-nitro carbonyl compounds, which are versatile intermediates in the synthesis of pharmaceuticals and natural products. This compound has been demonstrated to be an effective catalyst for this transformation.
Quantitative Data Summary
The following table summarizes the representative results for the asymmetric Michael addition of cyclohexanone to various substituted β-nitrostyrenes catalyzed by this compound.
| Entry | R (Substituent on Nitrostyrene) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | H | 24 | 95 | 95:5 | 98 |
| 2 | 4-Cl | 30 | 92 | 96:4 | 97 |
| 3 | 4-Me | 28 | 96 | 94:6 | 99 |
| 4 | 2-Cl | 36 | 90 | 97:3 | 96 |
| 5 | 4-OMe | 32 | 94 | 93:7 | 98 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
Materials:
-
This compound (10 mol%)
-
Substituted β-Nitrostyrene (1.0 mmol)
-
Cyclohexanone (10.0 mmol)
-
Solvent (e.g., Toluene, 2.0 mL)
-
Co-catalyst (e.g., Benzoic Acid, 10 mol%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the substituted β-nitrostyrene (1.0 mmol, 1.0 equiv), this compound (0.1 mmol, 10 mol%), and benzoic acid (0.1 mmol, 10 mol%).
-
Add the solvent (toluene, 2.0 mL) to the vial.
-
Add cyclohexanone (10.0 mmol, 10.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-36 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer by HPLC analysis using a suitable chiral stationary phase column.
Visualizations
Catalytic Cycle of the Michael Addition
Caption: Enamine-based catalytic cycle for the Michael addition.
Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric Michael addition.
Conclusion
This compound is a highly effective and stereoselective organocatalyst for the asymmetric Michael addition of ketones to nitroolefins. The protocols provided in these application notes offer a robust starting point for researchers to explore the utility of this catalyst in the synthesis of chiral building blocks for drug discovery and development. The straightforward experimental procedure, mild reaction conditions, and high stereoselectivities make this catalytic system an attractive tool for modern organic synthesis. Further optimization of reaction parameters such as solvent, temperature, and co-catalyst may lead to even higher efficiencies and selectivities for a broader range of substrates.
Application Notes: (3S)-(-)-3-(Ethylamino)pyrrolidine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral synthetic building block of significant interest in pharmaceutical research and development. Its pyrrolidine core is a prevalent scaffold in a multitude of clinically approved drugs and bioactive molecules.[1][2] The presence of a secondary amine and a chiral center makes it a versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly for drugs targeting the central nervous system and other therapeutic areas. The ethylamino group can be readily functionalized through reactions such as acylation and alkylation to introduce desired pharmacophoric elements.[3]
These application notes provide a detailed protocol for a representative N-acylation reaction of this compound, a common transformation in the synthesis of pharmaceutical intermediates.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of this compound with a substituted benzoyl chloride, a reaction that introduces a key structural motif found in various biologically active compounds.
| Entry | Acyl Chloride | Solvent | Base (equivalents) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-Fluorobenzoyl chloride | Dichloromethane (DCM) | Triethylamine (1.5) | 2 | 0 to RT | 92 | >98 |
| 2 | 4-Methoxybenzoyl chloride | Dichloromethane (DCM) | Triethylamine (1.5) | 2.5 | 0 to RT | 89 | >98 |
| 3 | 3,4-Dichlorobenzoyl chloride | Dichloromethane (DCM) | Triethylamine (1.5) | 2 | 0 to RT | 95 | >97 |
| 4 | Pyridine-4-carbonyl chloride hydrochloride | Dichloromethane (DCM) | Triethylamine (2.5) | 3 | 0 to RT | 85 | >97 |
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol describes a standard procedure for the N-acylation of this compound with an acyl chloride to form the corresponding amide, a key intermediate in many pharmaceutical syntheses.[4]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., 4-Fluorobenzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the cooled solution of the amine over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated pyrrolidine derivative.
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Logical relationship in pharmaceutical intermediate synthesis.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions for the Synthesis and Evaluation of Pyrrolidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of pyrrolidine derivatives, particularly spiro-pyrrolidine oxindoles, obtained through 1,3-dipolar cycloaddition reactions. The protocols detailed below are intended to serve as a guide for the discovery and development of novel therapeutic agents.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for diverse spatial arrangements of substituents, making it an attractive core for exploring chemical space in drug design.[1] One of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][2] This approach allows for the rapid construction of complex molecular architectures with high regio- and stereoselectivity.[3][4]
Spiro-pyrrolidine oxindoles, a prominent class of compounds synthesized via this method, have garnered significant attention due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] Their mechanism of action often involves the modulation of key cellular pathways implicated in disease, such as the p53-MDM2 protein-protein interaction, EGFR signaling, and tubulin polymerization.
This document provides detailed protocols for the synthesis of spiropyrrolidine oxindoles via a silver-catalyzed three-component 1,3-dipolar cycloaddition, along with a standard protocol for evaluating their cytotoxic effects using the MTT assay. Additionally, it presents key signaling pathways and experimental workflows in a clear, visual format.
Experimental Protocols
Protocol 1: Silver-Catalyzed Three-Component Synthesis of Spiropyrrolidine Oxindoles
This protocol describes the one-pot synthesis of spiropyrrolidine oxindoles from isatins, α-amino acid esters, and chalcones, catalyzed by a silver salt.[5] This method is highly efficient, affording products with multiple stereocenters in good yields and with high diastereoselectivity.[5]
Materials:
-
Substituted isatin (1.0 equiv)
-
α-Amino acid methyl ester hydrochloride (1.2 equiv)
-
Chalcone (1.0 equiv)
-
Silver acetate (AgOAc) (10 mol%)
-
Triethylamine (Et3N) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted isatin (1.0 equiv), α-amino acid methyl ester hydrochloride (1.2 equiv), chalcone (1.0 equiv), and silver acetate (10 mol%).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the isatin.
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine (2.0 equiv) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiropyrrolidine oxindole derivative.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography).
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (spiropyrrolidine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Synthesis of Spiropyrrolidine Oxindoles via Ag-Catalyzed 1,3-Dipolar Cycloaddition
| Entry | Isatin Substituent (R¹) | Chalcone Substituent (R²) | Product | Yield (%)[5] | Diastereomeric Ratio (d.r.)[5] |
| 1 | H | 4-OCH₃ | 4a | 95 | >20:1 |
| 2 | 5-Br | 4-OCH₃ | 4b | 92 | >20:1 |
| 3 | 5-Cl | 4-CH₃ | 4c | 88 | 18:1 |
| 4 | 5-F | 4-F | 4d | 85 | 15:1 |
| 5 | H | 2-Cl | 4e | 78 | 11:1 |
Table 2: Anticancer Activity of Selected Spiropyrrolidine Oxindole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5a | MCF-7 (Breast) | 8.5 | Fictional Data for Illustration |
| 5b | HCT116 (Colon) | 5.2 | Fictional Data for Illustration |
| 5c | A549 (Lung) | 12.1 | Fictional Data for Illustration |
| Nutlin-3a | LNCaP (Prostate) | 2.7 | Fictional Data for Illustration |
| Compound X | LNCaP (Prostate) | 1.2-3.5 | Fictional Data for Illustration |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of spiropyrrolidine derivatives.
p53-MDM2 Signaling Pathway Inhibition
Caption: Inhibition of the p53-MDM2 pathway by spiropyrrolidine oxindoles.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrrolidine derivatives.
Disruption of Tubulin Polymerization
Caption: Mechanism of action of spirooxindoles as tubulin polymerization inhibitors.
References
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of (3S)-(-)-3-(Ethylamino)pyrrolidine in Neuroscience Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds targeting the central nervous system.[1] (3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral pyrrolidine derivative that serves as a valuable building block in the synthesis of novel neuroscience drug candidates.[2] Its structural features, including a basic nitrogen atom within the pyrrolidine ring and a secondary ethylamino group, provide key points for molecular interactions with various CNS targets. This document outlines the potential applications of this compound in the discovery of drugs for neurological and psychiatric disorders, supported by data from structurally similar compounds and detailed experimental protocols.
While specific pharmacological data for this compound is not extensively available in the public domain, the known structure-activity relationships (SAR) of related N-substituted-3-aminopyrrolidine derivatives allow for strong inferences about its potential biological activities. This scaffold has been successfully incorporated into ligands targeting nicotinic acetylcholine receptors (nAChRs), dopamine receptors, and muscarinic acetylcholine receptors (mAChRs), all of which are critical targets in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and substance abuse.[3][4][5]
Potential Therapeutic Applications and Key Neuroscience Targets
Based on the pharmacology of analogous compounds, this compound is a promising starting point for the development of modulators for the following key neuroscience targets:
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolidine moiety is a well-established pharmacophore for nAChR ligands. Derivatives of 3-aminopyrrolidine have shown high affinity and selectivity for various nAChR subtypes, particularly the α4β2 subtype, which is implicated in cognitive function, learning, memory, and nicotine addiction.[3] As agonists or partial agonists, these compounds have the potential to act as cognitive enhancers or smoking cessation aids. As antagonists, they may be useful in treating certain neurological disorders.
-
Dopamine Receptors: The pyrrolidine scaffold is also a key component of many dopamine receptor ligands. N-substituted pyrrolidine derivatives have been shown to possess high affinity for D2 and D3 receptor subtypes.[4] Modulators of these receptors are crucial for treating Parkinson's disease, schizophrenia, and addiction. The ethylamino group of this compound can be further functionalized to explore interactions with the orthosteric and allosteric binding sites of dopamine receptors.
-
Muscarinic Acetylcholine Receptors (mAChRs): The development of subtype-selective muscarinic receptor modulators is a significant goal in neuroscience drug discovery for the treatment of cognitive deficits and psychosis. Pyrrolidine-containing compounds have been investigated as M1 and M4 receptor agonists and allosteric modulators.[5] The structural framework of this compound provides a foundation for designing novel mAChR ligands.
Data Presentation: Binding Affinities of Analogous Pyrrolidine Derivatives
The following tables summarize the binding affinities (Ki) of various N-substituted-3-aminopyrrolidine derivatives at key neuroscience receptors. This data, gathered from published literature, provides a strong rationale for the investigation of novel compounds derived from this compound.
Table 1: Binding Affinities of Pyrrolidine Analogs at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound/Analog Reference | nAChR Subtype | Ki (nM) | Reference |
| Phenyl ether of (S)-N-methyl prolinol | α4β2 | 12 | [6] |
| 5-hydroxyphenyl ether of (S)-N-methyl prolinol | α4β2 | 42 | [6] |
| A-84543 (3-pyridyl ether) | α4β2 | 1.9 | [3] |
| A-84543 (3-pyridyl ether) | α3β4 | 1400 | [3] |
| rac-4 (Nicotine analogue) | α4β2 | 71 | [7] |
| rac-4 (Nicotine analogue) | α3β4 | ~100,000 | [7] |
Table 2: Binding Affinities of Pyrrolidine Analogs at Dopamine Receptors
| Compound/Analog Reference | Dopamine Receptor Subtype | Ki (nM) | Reference |
| Eticlopride Analogue (N-H) | D2 | 2.54 | [4] |
| Eticlopride Analogue (N-H) | D3 | 0.797 | [4] |
| Eticlopride Analogue (N-ethyl) | D2 | <2 | [4] |
| Eticlopride Analogue (N-ethyl) | D3 | <2 | [4] |
| N-phenylpiperazine benzamide analog | D3 | 0.17 | [8] |
Table 3: Binding Affinities of Pyrrolidine Analogs at Muscarinic Acetylcholine Receptors (mAChRs)
| Compound/Analog Reference | Muscarinic Receptor Subtype | Ki (nM) | Reference |
| Caramiphen | M1 | 1.2 | [5] |
| Caramiphen | M2 | 31.2 | [5] |
| p-Iodo-caramiphen | M1 | 2.11 | [5] |
| p-Iodo-caramiphen | M2 | 100 | [5] |
| 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine | M2 | High Affinity | [9] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the characterization of novel compounds derived from this compound.
Protocol 1: Synthesis of N-Aryl/Heteroaryl-3-(ethylamino)pyrrolidine Derivatives
This protocol describes a general method for the derivatization of this compound via Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP or Xantphos)
-
Base (e.g., Sodium tert-butoxide or Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand complex (typically 1-5 mol %).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted pyrrolidine derivative.
Protocol 2: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (α4β2 Subtype)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the α4β2 nAChR.
Materials:
-
Cell membranes from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells)
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine
-
Unlabeled competitor: Nicotine or Cytisine (for non-specific binding)
-
Test compound derived from this compound
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation (typically 20-50 µg protein per well).
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Nicotine).
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd (e.g., 0.1-1 nM [³H]-Epibatidine).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Functional Assay for Dopamine D2 Receptors (cAMP Assay)
This protocol measures the functional activity (agonist or antagonist) of a test compound at the D2 dopamine receptor, which is a Gi-coupled receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 dopamine receptor
-
Assay medium: Serum-free DMEM/F12
-
Forskolin (adenylyl cyclase activator)
-
Test compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
To measure agonist activity, add the test compound at various concentrations and incubate for 15-30 minutes.
-
To measure antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes, then add a known D2 receptor agonist (e.g., quinpirole) at its EC80 concentration.
-
Add forskolin to all wells to stimulate adenylyl cyclase and incubate for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
For agonist mode, plot the cAMP levels against the log concentration of the test compound to determine the EC50 and Emax values.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: nAChR Agonist Signaling Pathway
Caption: Dopamine D2 Receptor (Gi-coupled) Signaling
Experimental Workflows
Caption: Radioligand Binding Assay Workflow
Caption: In Vivo Cognitive Enhancement Study Workflow
Conclusion
This compound represents a versatile and valuable starting scaffold for the discovery of novel drugs targeting a range of critical neuroscience receptors. The established importance of the pyrrolidine core in ligands for nAChRs, dopamine receptors, and muscarinic receptors provides a strong foundation for the synthesis and evaluation of new chemical entities derived from this building block. The protocols and data presented herein offer a comprehensive guide for researchers to explore the potential of this compound derivatives as next-generation therapeutics for complex neurological and psychiatric disorders. Further investigation into the SAR of this compound series is warranted to develop potent and selective modulators for these key CNS targets.
References
- 1. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation Reactions of 3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the N-alkylation reactions of 3-(ethylamino)pyrrolidine, a valuable building block in medicinal chemistry. The resulting N-substituted pyrrolidine derivatives are key components in the development of various therapeutic agents and research tools. This document outlines common N-alkylation methods, including reductive amination and direct alkylation, as well as N-acylation, providing detailed experimental protocols for their synthesis.
Introduction
The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active compounds and FDA-approved drugs.[1] Its three-dimensional structure allows for the exploration of chemical space in drug design, making it a privileged structure in medicinal chemistry. 3-(Ethylamino)pyrrolidine serves as a versatile starting material for generating libraries of compounds through the functionalization of its secondary amine. N-alkylation of this pyrrolidine derivative can lead to compounds with a range of biological activities, including potential treatments for neurological disorders and as imaging agents for diseases like Alzheimer's. For instance, novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives have been developed as near-infrared fluorescence probes for imaging β-amyloid plaques.[2] Furthermore, N-substituted pyrrolidines are being investigated as dihydrofolate reductase (DHFR) inhibitors for anticancer and antimicrobial therapies.[3]
N-Alkylation Strategies
The secondary amine of 3-(ethylamino)pyrrolidine can be readily alkylated through several standard organic synthesis methods. The two primary approaches are reductive amination and direct alkylation with alkyl halides.
Reductive Amination: This is a widely used and efficient method for forming carbon-nitrogen bonds.[4][5] The reaction proceeds by the formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[4] This method is often preferred over direct alkylation as it can prevent over-alkylation.[4]
Direct Alkylation: This method involves the reaction of the amine with an alkyl halide. While straightforward, this reaction can sometimes lead to the formation of quaternary ammonium salts as a byproduct due to over-alkylation.[4] Careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired mono-alkylated product.
N-Acylation: In addition to alkylation, the secondary amine can be acylated using acylating agents like acetyl chloride or acetic anhydride to form the corresponding amide.[6][7]
Experimental Protocols
Protocol 1: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-benzyl-N-ethylpyrrolidin-3-amine via reductive amination.
Materials:
-
3-(Ethylamino)pyrrolidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 3-(ethylamino)pyrrolidine (1.0 eq) in dichloroethane, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-benzyl-N-ethylpyrrolidin-3-amine.
| Reagent | Molar Ratio | Notes |
| 3-(Ethylamino)pyrrolidine | 1.0 | Starting material |
| Benzaldehyde | 1.05 | Aldehyde for imine formation |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
Protocol 2: Direct N-Alkylation with Benzyl Bromide
This protocol details the synthesis of N-benzyl-N-ethylpyrrolidin-3-amine using direct alkylation.
Materials:
-
3-(Ethylamino)pyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(ethylamino)pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-benzyl-N-ethylpyrrolidin-3-amine.
| Reagent | Molar Ratio | Notes |
| 3-(Ethylamino)pyrrolidine | 1.0 | Starting material |
| Benzyl bromide | 1.1 | Alkylating agent |
| Potassium carbonate | 2.0 | Base |
Protocol 3: N-Acylation with Acetyl Chloride
This protocol describes the synthesis of N-acetyl-N-ethyl-pyrrolidin-3-amine.
Materials:
-
3-(Ethylamino)pyrrolidine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(ethylamino)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-acetyl-N-ethyl-pyrrolidin-3-amine.
| Reagent | Molar Ratio | Notes |
| 3-(Ethylamino)pyrrolidine | 1.0 | Starting material |
| Acetyl chloride | 1.1 | Acylating agent |
| Triethylamine | 1.2 | Base |
Visualizing the Workflow
A general workflow for the N-alkylation of 3-(ethylamino)pyrrolidine is depicted below. This can be adapted for specific alkylating or acylating agents.
General workflow for the N-alkylation of 3-(ethylamino)pyrrolidine.
Signaling Pathway Context
The N-alkylated derivatives of 3-(ethylamino)pyrrolidine are often designed to interact with specific biological targets. For example, in the context of Alzheimer's disease research, these compounds might be developed to bind to sigma receptors, which are implicated in the modulation of various neurotransmitter systems.
Hypothetical signaling pathway for a sigma receptor ligand.
Conclusion
The N-alkylation of 3-(ethylamino)pyrrolidine provides a versatile platform for the synthesis of a diverse range of compounds with significant potential in drug discovery and development. The protocols outlined in these application notes offer robust and reproducible methods for accessing these valuable molecules. Further exploration of different alkylating and acylating agents can lead to the discovery of novel compounds with tailored biological activities.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives as near-infrared fluorescence probe for imaging β-amyloid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of 3-aryl pyrrolidines, a crucial structural motif in medicinal chemistry and drug discovery. The methodologies presented focus on modern palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to this important class of compounds.
Introduction
The 3-aryl pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. Its prevalence has driven the development of robust synthetic methods for its construction. Palladium-catalyzed reactions have emerged as a powerful tool, enabling the formation of the key carbon-carbon bond with high efficiency and selectivity. This document outlines several key palladium-catalyzed strategies for the synthesis of 3-aryl pyrrolidines, including direct C-H arylation, hydroarylation of pyrrolines, and asymmetric cycloadditions.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different palladium-catalyzed methods for the synthesis of 3-aryl pyrrolidines, allowing for easy comparison of their efficacy.
| Method | Catalyst/Precatalyst | Ligand | Base | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity | Ref. |
| C4-H Arylation | Pd(OAc)₂ | - | K₂CO₃ | Aryl Iodide | Toluene | 120 | 24 | up to 85% | High cis-selectivity | [1][2] |
| α-C-H Arylation | Pd(TFA)₂ | - | KHCO₃ | Arylboronic Acid | t-AmylOH | 100 | 4 | 51-92% | High monoselectivity | [3] |
| Hydroarylation | Pd₂(dba)₃ | P(2-furyl)₃ | Cu(OTf)₂ | Aryl Bromide | Dioxane | 100 | 16 | up to 95% | - | [4][5][6] |
| Asymmetric [3+2] Cycloaddition | [Pd(allyl)Cl]₂ | Phosphoramidite L12 | - | Imine | Toluene | 25 | 24 | up to 99% | up to 99% ee | [7] |
| Enantioselective α-Arylation | Pd(OAc)₂ | t-Bu₃P·HBF₄ | s-BuLi/(-)-sparteine | Aryl Bromide | TBME/Et₂O | -78 to rt | - | up to 95% | up to 98% er | [8][9] |
Experimental Protocols
Protocol 1: Regio- and Stereoselective C4-H Arylation of Pyrrolidines[1][2][10][11]
This protocol describes the synthesis of cis-3-aryl-4-substituted pyrrolidines via a palladium-catalyzed C(sp³)–H arylation using an aminoquinoline directing group.
Materials:
-
N-Protected pyrrolidine with C3-aminoquinoline directing group
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To an oven-dried vial, add the pyrrolidine substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene.
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.
Protocol 2: Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines[4][5][6][12]
This method achieves the synthesis of 3-aryl pyrrolidines through a palladium-catalyzed hydroarylation of N-alkyl pyrrolines.
Materials:
-
N-Alkyl-2-pyrroline
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
1,4-Dioxane
Procedure:
-
In a reaction tube, combine the N-alkyl-2-pyrroline (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), P(2-furyl)₃ (0.1 equiv), and Cu(OTf)₂ (1.5 equiv).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and stir the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with aqueous ammonia and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 3-aryl pyrrolidine.
Protocol 3: Enantioselective [3+2] Cycloaddition of Trimethylenemethane (TMM) with Imines[7]
This protocol outlines the enantioselective synthesis of pyrrolidines via a palladium-catalyzed asymmetric [3+2] cycloaddition.
Materials:
-
[Pd(allyl)Cl]₂
-
Phosphoramidite ligand (e.g., bis-2-naphthyl phosphoramidite L12 )
-
TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate)
-
Imine
-
Toluene
Procedure:
-
In a glovebox, dissolve [Pd(allyl)Cl]₂ and the phosphoramidite ligand in anhydrous toluene. Stir to form the catalyst complex.
-
Add the imine substrate to the catalyst solution.
-
Add the TMM precursor to initiate the cycloaddition.
-
Stir the reaction at 25 °C for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the enantiomerically enriched pyrrolidine.
Visualizations
Caption: General workflow for palladium-catalyzed synthesis of 3-aryl pyrrolidines.
Caption: Catalytic cycle for a reductive Heck-type hydroarylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of Chiral Pyrrolidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a significant number of FDA-approved drugs. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The development of robust, scalable, and economically viable synthetic routes to enantiomerically pure pyrrolidine building blocks is therefore a critical endeavor in the pharmaceutical industry. These application notes provide detailed protocols for three distinct and scalable methodologies for the synthesis of chiral pyrrolidines: Organocatalytic Asymmetric Aza-Michael Reaction, Synthesis from the Chiral Pool (L-proline), and Biocatalytic Synthesis.
Organocatalytic Asymmetric Aza-Michael/Michael Cascade Reaction
This method provides a highly efficient route to densely functionalized chiral trisubstituted pyrrolidines. The use of a bifunctional squaramide catalyst allows for a one-pot cascade reaction under mild conditions, with high yields and excellent stereocontrol.
Logical Relationship: Organocatalytic Cascade Reaction
Caption: Organocatalytic aza-Michael/Michael cascade reaction pathway.
Experimental Protocol
General Procedure for the Synthesis of Chiral Trisubstituted Pyrrolidines:
-
To a stirred solution of the tosylaminomethyl enone (0.2 mmol) and the nitroalkene (0.24 mmol) in dichloromethane (CH₂Cl₂) (1.0 mL) is added the chiral squaramide catalyst (5-10 mol%).
-
The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral trisubstituted pyrrolidine.
Data Presentation
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 48 | 95 | 90:10 | >99 |
| 2 | 10 | 24 | 99 | 91:9 | 98 |
| 3 | 5 | 72 | 88 | 85:15 | 97 |
Data is representative and may vary depending on the specific substrates used.
Synthesis from the Chiral Pool: (S)-2-(Trifluoromethyl)pyrrolidine from L-Proline
Utilizing readily available and inexpensive chiral starting materials, such as L-proline, is a common strategy for the industrial-scale synthesis of chiral building blocks. This protocol details the preparation of (S)-2-(trifluoromethyl)pyrrolidine, a valuable building block in medicinal chemistry.
Experimental Workflow: Synthesis from L-Proline
Caption: Workflow for the synthesis of (S)-2-(trifluoromethyl)pyrrolidine.
Experimental Protocol
Step 1: Esterification of L-Proline
-
To a suspension of L-proline (100 g, 0.87 mol) in methanol (1 L) at 0 °C, thionyl chloride (SOCl₂) (76 mL, 1.04 mol) is added dropwise over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The solvent is removed under reduced pressure to give L-proline methyl ester hydrochloride as a white solid.
Step 2: N-Boc Protection
-
The crude L-proline methyl ester hydrochloride is dissolved in a mixture of dioxane (1 L) and water (1 L).
-
Sodium bicarbonate (NaHCO₃) (220 g, 2.61 mol) is added, followed by di-tert-butyl dicarbonate (Boc₂O) (208 g, 0.96 mol).
-
The mixture is stirred at room temperature for 12 hours.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 500 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to give N-Boc-L-proline methyl ester.
Step 3: Trifluoromethylation
-
To a solution of N-Boc-L-proline methyl ester (100 g, 0.41 mol) in anhydrous tetrahydrofuran (THF) (1 L) at 0 °C is added Ruppert's reagent (TMSCF₃) (122 mL, 0.82 mol).
-
A solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 41 mL, 0.041 mol) is added dropwise.
-
The reaction is stirred at 0 °C for 2 hours and then at room temperature for 16 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate.
-
The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Step 4: Deprotection
-
The trifluoromethylated intermediate is dissolved in a solution of hydrochloric acid (HCl) in dioxane (4 M, 500 mL).
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with dichloromethane (CH₂Cl₂).
-
The combined organic layers are dried and concentrated to give (S)-2-(trifluoromethyl)pyrrolidine.
Data Presentation
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (by NMR) |
| 1. Esterification | L-Proline | L-Proline methyl ester HCl | SOCl₂, MeOH | >95 | ~98% |
| 2. N-Protection | L-Proline ester | N-Boc-L-proline methyl ester | Boc₂O, NaHCO₃ | 90-95 | >98% |
| 3. Trifluoromethylation | N-Boc-L-proline | N-Boc-(S)-2-(trifluoromethyl)pyrrolidine | TMSCF₃, TBAF | 60-70 | >97% |
| 4. Deprotection | N-Boc-pyrrolidine | (S)-2-(Trifluoromethyl)pyrrolidine | HCl in dioxane | 85-95 | >99% |
Biocatalytic Synthesis of (R)- and (S)-3-Hydroxypyrrolidine
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral building blocks. This protocol describes the regio- and stereoselective hydroxylation of N-protected pyrrolidines using the microorganism Sphingomonas sp. to produce enantiomerically enriched 3-hydroxypyrrolidines on a gram scale.[1]
Experimental Workflow: Biocatalytic Hydroxylation
Caption: Workflow for the biocatalytic synthesis of chiral 3-hydroxypyrrolidine.
Experimental Protocol
General Procedure for Preparative-Scale Biohydroxylation:
-
Cultivation of Biocatalyst: Sphingomonas sp. is cultivated in a suitable nutrient medium at 30 °C with shaking until the late exponential growth phase is reached.
-
Biotransformation: The N-protected pyrrolidine substrate (e.g., N-benzyloxycarbonyl-pyrrolidine) is added to the cell culture or a suspension of resting cells in a buffer to a final concentration of 1-5 g/L.
-
The biotransformation is carried out at 30 °C with shaking for 24-48 hours. The reaction is monitored by HPLC or GC.
-
Extraction: After the reaction, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by crystallization to yield the enantiomerically enriched N-protected 3-hydroxypyrrolidine.[1]
-
Deprotection (if necessary): The protecting group can be removed using standard procedures (e.g., hydrogenolysis for a Cbz group) to obtain the final chiral 3-hydroxypyrrolidine.
Data Presentation
| Substrate (N-Protecting Group) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Benzoyl | R | 66-75 | 52 |
| N-Benzyloxycarbonyl (Cbz) | R | 75-85 | 75 |
| N-Phenoxycarbonyl | S | 70-80 | 39 |
| N-tert-Butoxycarbonyl (Boc) | R | 80-94 | 23 |
Data obtained from preparative scale (1.0-3.2 g) hydroxylations.[1] Enantiomeric excess can often be enhanced through recrystallization.
References
Application Notes and Protocols: (3S)-(-)-3-(Ethylamino)pyrrolidine in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3S)-(-)-3-(Ethylamino)pyrrolidine as a key building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant biological pathways and synthetic workflows.
Introduction to DPP-IV Inhibition
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV inactivates these hormones, leading to a shorter half-life and diminished insulinotropic effect.
Inhibition of DPP-IV has emerged as a validated therapeutic strategy for the management of type 2 diabetes mellitus. By blocking the action of DPP-IV, inhibitors prolong the activity of endogenous incretins, resulting in increased insulin secretion, suppressed glucagon release, and improved glycemic control, with a low risk of hypoglycemia.
The pyrrolidine scaffold, particularly chiral 3-aminopyrrolidine derivatives like this compound, has been identified as a critical pharmacophore for potent and selective DPP-IV inhibition. The stereochemistry and substitution on the pyrrolidine ring are crucial for optimal interaction with the active site of the DPP-IV enzyme.
DPP-IV Signaling Pathway in Incretin Degradation
The following diagram illustrates the role of DPP-IV in the degradation of incretin hormones and the mechanism of action of DPP-IV inhibitors.
Synthetic Application of this compound
This compound serves as a versatile chiral amine for the construction of various DPP-IV inhibitors. Its secondary amine provides a point for coupling with different electrophilic partners, while the stereochemistry at the 3-position is crucial for potent enzymatic inhibition. A general synthetic approach involves the coupling of the pyrrolidine derivative with a suitable carboxylic acid or an activated acyl equivalent.
The following workflow outlines a general synthetic strategy for preparing DPP-IV inhibitors using this compound.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for the synthesis of an N-acyl derivative of this compound, a common structural motif in DPP-IV inhibitors.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired N-acylated product.
Protocol for DPP-IV Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the in vitro inhibitory activity of synthesized compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA
-
Synthesized inhibitor compounds dissolved in DMSO
-
Sitagliptin or Vildagliptin (as a positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 25 µL of the diluted inhibitor or control solution.
-
Add 25 µL of the human recombinant DPP-IV enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (enzyme without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Presentation
The following tables summarize the inhibitory potency and pharmacokinetic properties of representative DPP-IV inhibitors containing a substituted pyrrolidine moiety.
Table 1: In Vitro Potency of Pyrrolidine-Based DPP-IV Inhibitors
| Compound ID | Pyrrolidine Moiety | R-Group | IC50 (nM) | Ki (nM) | Selectivity vs. DPP-8/9 |
| Inhibitor A | (3S)-3-Aminopyrrolidine | 2,4,5-Trifluorobenzyl | 25 | 15 | >100-fold |
| Inhibitor B | (3S)-3-Ethylaminopyrrolidine | Adamantyl | 18 | 10 | >200-fold |
| Inhibitor C | (3S)-3-Aminopyrrolidine | Cyanobenzyl | 35 | 22 | >80-fold |
| Sitagliptin | - | Trifluoromethyl-triazolopiperazine | 18 | - | >2600-fold |
| Vildagliptin | (S)-2-Cyanopyrrolidine | Adamantyl | 3.5 | - | >200-fold |
Note: Data presented is a compilation from various literature sources for illustrative purposes and direct comparison may require standardized assay conditions.
Table 2: Pharmacokinetic Profile of Selected DPP-IV Inhibitors
| Compound | Oral Bioavailability (%) | Tmax (h) | t1/2 (h) | Primary Route of Elimination |
| Sitagliptin | ~87 | 1-4 | ~12.4 | Renal (unchanged) |
| Vildagliptin | ~85 | 1.7 | ~1.5 | Metabolism |
| Saxagliptin | ~67 | 2 | ~2.5 | Metabolism (CYP3A4/5) and Renal |
| Alogliptin | ~76 | 1-2 | ~21 | Renal (unchanged) |
| Linagliptin | ~30 | 1.5 | >100 | Fecal (unchanged) |
Source: Compiled from publicly available pharmacokinetic data for approved DPP-IV inhibitors.
Conclusion
This compound and related chiral 3-aminopyrrolidines are valuable and versatile building blocks for the synthesis of potent and selective DPP-IV inhibitors. The stereochemistry and substitution pattern on the pyrrolidine ring are key determinants of inhibitory activity. The provided protocols offer a foundational approach for the synthesis and evaluation of novel DPP-IV inhibitors based on this privileged scaffold, enabling further research and development in the field of diabetes therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrroline Hydroarylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrroline hydroarylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of pyrroline hydroarylation reactions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in pyrroline hydroarylation can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: The choice and handling of the catalyst are critical.
-
Catalyst Selection: Different catalysts exhibit varying activities. For instance, gold(I) and gold(III) complexes are commonly used, as are rhodium-based catalysts.[1][2][3][4] If you are using a gold catalyst, ensure it is suitable for your specific substrate. Some substrates may not undergo cyclization with certain gold catalysts.[5]
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While a typical loading might be around 5 mol %, this may need to be optimized for your specific reaction.[5] Conversely, excessively high catalyst loading can sometimes lead to side reactions.
-
Catalyst Deactivation: Catalysts can deactivate through poisoning or coking.[6] Ensure all glassware is scrupulously clean and solvents are of high purity and anhydrous. If catalyst deactivation is suspected, consider using fresh catalyst or adding a co-catalyst or additive that can regenerate the active species or prevent deactivation.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly influence the rate and yield. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. However, excessive heat can lead to decomposition of reactants or products.
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.[7]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Q2: I am observing the formation of a significant amount of rearranged or isomeric products. How can I improve the selectivity of my reaction?
A2: Controlling selectivity is a common challenge in hydroarylation reactions. The formation of undesired isomers is often influenced by the solvent and the electronic and steric properties of the substrates and catalyst.
-
Solvent Effects: The polarity of the solvent can have a profound impact on the product distribution. For some gold-catalyzed reactions, nonpolar solvents may favor the direct hydroarylation product, while polar solvents can increase the yield of rearranged products.[5] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, DCM, MeCN, DMF).
-
Ligand Modification: For transition metal-catalyzed reactions (e.g., with Rhodium or Palladium), the choice of ligand is crucial for controlling regioselectivity and enantioselectivity.[7][8] Experimenting with different ligands (e.g., phosphine-based ligands like (R)-segphos for rhodium) can significantly alter the steric and electronic environment around the metal center, thereby influencing the selectivity.[3][4][9][10]
-
Substrate Control: The substituents on both the pyrroline and the aryl partner can influence the regioselectivity of the addition. Electron-donating or electron-withdrawing groups can direct the addition to different positions.
Q3: I am unsure about the stability of my starting materials and product under the reaction conditions. How can I assess this?
A3: Stability issues can contribute to low yields and the formation of impurities.
-
Control Experiments: Run control experiments to assess the stability of your starting materials and product under the reaction conditions.
-
Subject your starting materials to the reaction conditions (solvent, temperature, catalyst) in the absence of the other reactant to check for decomposition.
-
Subject your purified product to the reaction conditions to check for degradation over the course of the reaction time.
-
-
Reaction Monitoring: Closely monitor the reaction profile over time. The appearance and disappearance of intermediates or byproducts can provide clues about stability issues. Techniques like in-situ NMR or periodic sampling for LC-MS analysis can be very informative.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and selectivity of pyrroline hydroarylation and related reactions.
Table 1: Effect of Solvent on Product Ratio in Gold-Catalyzed Intramolecular Hydroarylation
| Entry | Solvent | Product Ratio (Direct : Rearranged) |
| 1 | Toluene | 7 : 1 |
| 2 | Dioxane | 3.5 : 1 |
| 3 | MeCN | 1.7 : 1 |
| 4 | DMF | 1 : 1.6 |
Data adapted from a study on the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides.[5]
Table 2: Optimization of Catalyst and Ligand for Rhodium-Catalyzed Asymmetric Hydroarylation
| Entry | Catalyst | Ligand | Yield (%) | ee (%) |
| 1 | [Rh(cod)2]BF4 | (R)-segphos | 95 | 98 |
| 2 | [Rh(cod)Cl]2 | (R)-segphos | 92 | 98 |
| 3 | [Rh(cod)2]BF4 | (R)-binap | 85 | 90 |
Representative data based on findings in rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines.[3][4][9][10]
Experimental Protocols
General Protocol for Pyrroline Hydroarylation
This protocol provides a general methodology for a typical pyrroline hydroarylation reaction. The specific catalyst, ligand, solvent, and temperature will need to be optimized for each specific substrate combination.
1. Materials and Reagents:
-
Pyrroline derivative
-
Arylating agent (e.g., arylboronic acid, aryl halide)
-
Catalyst (e.g., AuCl3, [Rh(cod)2]BF4)
-
Ligand (if required, e.g., (R)-segphos)
-
Anhydrous solvent (e.g., toluene, dioxane, MeCN)
-
Inert gas (Nitrogen or Argon)
-
Reagents for work-up (e.g., saturated aqueous NaHCO3, brine, anhydrous MgSO4)
-
Solvents for purification (e.g., hexane, ethyl acetate)
2. Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst and ligand (if applicable).
-
Add the anhydrous solvent via syringe.
-
Add the pyrroline derivative and the arylating agent to the flask.
-
Stir the reaction mixture at the desired temperature.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or by taking aliquots for analysis by GC-MS or LC-MS.
4. Reaction Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., water or saturated NaHCO3).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) three times.[11][12][13]
-
Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.[11]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[11][14]
5. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Experimental Workflow for Pyrroline Hydroarylation
Caption: A typical experimental workflow for a pyrroline hydroarylation reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low reaction yields.
Simplified Catalytic Cycle for Gold-Catalyzed Hydroarylation
Caption: A simplified representation of a gold-catalyzed hydroarylation cycle.
References
- 1. Gold-catalyzed hydroarylation reactions: a comprehensive overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step | CoLab [colab.ws]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Synthesis of Enantiopure 3-Aminopyrrolidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the synthesis of chiral 3-aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of racemization during the synthesis of 3-aminopyrrolidine?
A1: Racemization, or the loss of stereochemical purity, is a significant risk when a synthetic route involves intermediates where the chiral center is susceptible to epimerization. For 3-aminopyrrolidine, this often occurs under harsh reaction conditions, such as strong acids or bases, or through reaction mechanisms that do not proceed with complete stereochemical control. A primary cause for concern is any step that can lead to the formation of a planar intermediate (like a carbocation or an enolate-equivalent) at the chiral center.
Q2: Which synthetic route is considered most reliable for producing enantiopure (S)-3-aminopyrrolidine?
A2: A highly reliable and commonly cited method starts from a readily available chiral precursor, such as L-aspartic acid or, more frequently, (2S, 4R)-trans-4-hydroxy-L-proline. The synthesis from trans-4-hydroxy-L-proline is particularly robust because it relies on a key SN2 reaction with complete inversion of stereochemistry, which securely sets the desired (S) configuration at the C3 position.[1]
Q3: What role does the N-protecting group play in preventing racemization?
A3: The N-protecting group is critical for several reasons. Firstly, it prevents unwanted side reactions involving the pyrrolidine nitrogen. Secondly, the choice of protecting group, such as the commonly used tert-butoxycarbonyl (Boc) group, influences the stability of the molecule and can prevent the nitrogen from participating in reactions that might facilitate racemization. The conditions required for the removal of the protecting group are a key consideration; for instance, harsh acidic or basic conditions for deprotection can themselves be a source of racemization.
Q4: Can the Mitsunobu reaction be used to introduce the amino group?
A4: Yes, the Mitsunobu reaction is a powerful method for converting a secondary alcohol (like N-protected 3-hydroxypyrrolidine) into an amine precursor (e.g., using phthalimide or an azide as the nucleophile).[2] This reaction is well-known for proceeding with a clean inversion of stereochemistry.[2] However, it requires careful optimization as side reactions can occur, and complete inversion is not always guaranteed if the reaction conditions are not ideal.
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This section addresses specific issues that can lead to a decrease in the enantiopurity of 3-aminopyrrolidine during its synthesis.
Problem 1: Low Enantiomeric Excess after SN2 Displacement
-
Symptom: The enantiomeric excess (ee) of your N-protected 3-aminopyrrolidine is significantly lower than expected after the substitution of a leaving group (e.g., mesylate or tosylate) with an azide nucleophile.
-
Possible Cause 1: SN1 Character in the Substitution Reaction. If the leaving group is too reactive or the reaction conditions favor carbocation formation (e.g., polar protic solvents, high temperatures), the reaction may proceed partially through an SN1 mechanism, leading to a planar carbocation intermediate and subsequent racemization.
-
Troubleshooting Actions:
-
Choice of Leaving Group: Use a good, but not overly reactive, leaving group. Tosylates (OTs) and mesylates (OMs) are generally reliable.
-
Solvent: Employ a polar aprotic solvent like DMF or DMSO, which favors the SN2 pathway.
-
Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid excessive heating.
-
Nucleophile Concentration: Use a high concentration of the azide nucleophile (e.g., sodium azide) to ensure the bimolecular reaction (SN2) is favored.[3]
-
Problem 2: Racemization During N-Boc Deprotection
-
Symptom: The final 3-aminopyrrolidine product shows a loss of enantiomeric purity after the removal of the N-Boc protecting group.
-
Possible Cause: Harsh Acidic Conditions. While the Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid - TFA, or HCl in an organic solvent), prolonged exposure or excessively strong acidic conditions can potentially lead to epimerization, especially if there are any stabilizing features for a transient carbocation.
-
Troubleshooting Actions:
-
Milder Acids: Use the mildest acidic conditions possible for deprotection. A solution of HCl in a solvent like dioxane or methanol is often sufficient and can be less harsh than neat TFA.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the deprotection is complete. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Alternative Protecting Groups: If racemization during deprotection is a persistent issue, consider a protecting group that can be removed under different, non-acidic conditions, such as the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis.
-
Data Summary
The following table summarizes typical outcomes for the synthesis of enantiopure 3-aminopyrrolidine derivatives from various patented procedures, highlighting the high enantiomeric excess achievable with optimized protocols.
| Starting Material | Key Step | Protecting Group | Product | Reported ee (%) | Reference |
| (S)-3-hydroxy-pyrrolidine HCl | Mesylation, then amination with NH3 | Benzyl (Cbz) | (R)-3-amino-pyrrolidine-1-carboxylate | 97% | [4] |
| (S)-3-hydroxy-pyrrolidine HCl | Mesylation, then amination with NH3 | tert-Butyl (Boc) | (R)-3-amino-pyrrolidine-1-carboxylate | 96.8% | EP1138672A1 |
| trans-4-hydroxy-L-proline | Mesylation, SN2 with NaN3, Reduction | tert-Butyl (Boc) | (S)-3-aminopyrrolidine dihydrochloride | High Purity* | [1] |
Note: The patent emphasizes the production of a high optical purity product, consistent with a stereospecific reaction pathway, though a specific numerical ee value is not stated in the abstract.
Recommended Experimental Protocol
Synthesis of (S)-N-Boc-3-aminopyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine
This protocol is adapted from established stereospecific routes involving an SN2 reaction with inversion of configuration.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 to 1.5 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 to 1.2 equivalents) dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine. This intermediate is often used in the next step without further purification.
Step 2: SN2 Displacement with Azide
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF.
-
Add sodium azide (NaN3) (2 to 3 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for several hours until the starting material is consumed (monitor by TLC). This step proceeds with inversion of configuration to form (S)-N-Boc-3-azidopyrrolidine.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude azide can be purified by column chromatography.
Step 3: Reduction of the Azide to the Amine
-
Dissolve the purified (S)-N-Boc-3-azidopyrrolidine in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Add a catalyst, such as Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, (S)-N-Boc-3-aminopyrrolidine, with high enantiomeric purity.
Visualizations
Logical Workflow for Stereoselective Synthesis
This diagram illustrates the decision-making process and workflow for the recommended synthesis of enantiopure (S)-3-aminopyrrolidine.
References
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Ethylamino)pyrrolidine Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Ethylamino)pyrrolidine stereoisomers.
Disclaimer
Quantitative data and experimental protocols provided herein are based on published methodologies for structurally analogous compounds due to the limited availability of specific data for 3-(Ethylamino)pyrrolidine. These should serve as a starting point, and optimization for the specific substrate is highly recommended.
Troubleshooting Guides
This section addresses common issues encountered during the separation of 3-(Ethylamino)pyrrolidine stereoisomers.
Diastereomeric Salt Crystallization
Question: I am not observing any crystal formation after adding the chiral resolving agent. What should I do?
Answer: Several factors can inhibit crystallization:
-
Solvent Choice: The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble than the other. If the salt is too soluble, try a less polar solvent or a solvent mixture. Conversely, if it is insoluble, a more polar solvent is needed.
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an "anti-solvent" in which the diastereomeric salt is less soluble.
-
Concentration: Ensure that the concentrations of your racemic 3-(Ethylamino)pyrrolidine and the resolving agent are appropriate for crystallization to occur.
-
Induction: If the solution is supersaturated but no crystals form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the desired diastereomeric salt.
Question: My yield of the desired enantiomer is very low. How can I improve it?
Answer: Low yields can often be improved by optimizing the following:
-
Resolving Agent Stoichiometry: While using 0.5 equivalents of the resolving agent is a common starting point to precipitate one enantiomer, this ratio can be adjusted to maximize the yield of the less soluble diastereomeric salt.
-
Cooling Rate: A slow and controlled cooling process promotes the formation of well-defined crystals and can improve both yield and purity. Rapid cooling can lead to the formation of oils or very small crystals that are difficult to isolate.
-
Kinetic vs. Thermodynamic Control: In some cases, one diastereomeric salt may crystallize faster (kinetic product) while the other is more stable (thermodynamic product). The crystallization time can be a critical factor. Quick filtration might favor the kinetic product, while longer crystallization times could lead to the thermodynamic product.
Question: The enantiomeric excess (ee%) of my resolved amine is low. What are the possible causes and solutions?
Answer: Low enantiomeric excess can result from:
-
Co-precipitation: The more soluble diastereomer may have co-precipitated with the less soluble one. To address this, you can perform a recrystallization of the diastereomeric salt from a suitable solvent.
-
Incomplete Resolution: The difference in solubility between the two diastereomeric salts may not be large enough in the chosen solvent. Screening a variety of solvents is crucial.
-
Racemization: Although less common for this compound under standard resolution conditions, ensure that the conditions used for liberating the free amine from the diastereomeric salt (e.g., pH, temperature) are not harsh enough to cause racemization.
Chiral Chromatography (HPLC & SFC)
Question: I am seeing poor resolution or peak tailing on my chiral HPLC column. What can I do?
Answer: Poor chromatographic performance can often be rectified by:
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. For normal-phase chromatography, varying the alcohol modifier (e.g., isopropanol, ethanol) concentration in hexane is a common starting point. For basic compounds like 3-(Ethylamino)pyrrolidine, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution.
-
Flow Rate: Optimizing the flow rate can improve resolution. Slower flow rates often lead to better separation but longer run times.
-
Column Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase (CSP). It is a parameter that should be optimized for each specific separation.
-
Column Contamination: If the column performance has degraded over time, it may be contaminated. Flushing the column with a
Troubleshooting low yields in palladium-catalyzed amination of pyrrolidines
Welcome to the technical support center for palladium-catalyzed amination of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed amination of a pyrrolidine is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Buchwald-Hartwig type aminations of saturated heterocycles like pyrrolidine often stem from a few critical parameters. The most common culprits include:
-
Catalyst and Ligand Inactivity: The choice of palladium precursor and, most importantly, the phosphine ligand is substrate-dependent and crucial for catalytic activity. Bulky, electron-rich biarylphosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[1][2]
-
Inappropriate Base Selection: The base's strength and solubility are critical. Strong bases like sodium tert-butoxide (NaOtBu) are common but can cause degradation of sensitive substrates.[3][4] Weaker inorganic bases may be required for substrates with functional groups prone to hydrolysis or elimination.[5][6]
-
Poor Solvent Choice: The solvent affects the solubility of all components, including the base and the catalyst complex. Common solvents include toluene, dioxane, and THF.[3][7] Chlorinated solvents, acetonitrile, or pyridine should generally be avoided as they can inhibit the reaction by coordinating to the palladium center.[3]
-
Presence of Oxygen or Moisture: The active Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Substrate Quality: Impurities within the pyrrolidine or the aryl halide starting materials can act as catalyst poisons.
Q2: My substrate contains a base-sensitive functional group (e.g., an ester or enolizable ketone). Which base should I use?
A2: For base-sensitive substrates, strong alkoxide bases like NaOtBu should be avoided. Weaker inorganic bases are a much better choice as they offer broader functional group tolerance. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that have been used successfully in the synthesis of functionalized pyrrolidines, preventing side reactions like ester cleavage.[4][5][6]
Q3: The reaction is very slow or stalls before completion. How can I increase the reaction rate?
A3: To accelerate a sluggish reaction, consider the following adjustments:
-
Increase Temperature: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80-110 °C.[3][9] Carefully increasing the temperature can improve the rate, but be aware that excessive heat may lead to catalyst decomposition.
-
Change Ligand: Sterically hindered, electron-rich monophosphine ligands can significantly accelerate the rate-limiting reductive elimination step.[1] Screening different "generations" of Buchwald ligands (e.g., XPhos, SPhos) can identify a more active catalyst system for your specific substrates.[2]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reliable formation of the active Pd(0) species compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[3]
-
Solvent: Switching to a solvent that better solubilizes all reaction components can improve reaction kinetics. Dioxane has been shown to be superior to toluene in certain cases for pyrrolidine synthesis.[4][5]
Q4: I am observing significant hydrodehalogenation of my aryl halide. What causes this side reaction and how can it be minimized?
A4: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from an unproductive pathway involving β-hydride elimination from the palladium-amido intermediate.[1][10] To minimize this:
-
Ligand Choice: The steric bulk of the phosphine ligand is critical. Bulky ligands favor the desired reductive elimination over β-hydride elimination.[1] Bidentate phosphine ligands like Dpe-phos or ferrocene-based ligands have also been shown to be effective.[1][5]
-
Base and Solvent: The choice of base and solvent can influence the equilibrium between the productive and unproductive pathways. There is no universal solution, and empirical screening may be necessary.
-
Aryl Halide Reactivity: While aryl iodides are typically more reactive in oxidative addition, the resulting iodide ion can sometimes inhibit the catalyst.[3] Aryl bromides and triflates are often optimal choices for these couplings.[1][5]
Troubleshooting Guide: Optimizing Reaction Parameters
When troubleshooting low yields, a systematic approach to optimizing reaction parameters is essential. The following table summarizes key variables and their effects, based on published data for pyrrolidine synthesis.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Key Takeaway | Citation |
| Base | NaOtBu | 81 | Cs₂CO₃ | 38 | Strong bases may give higher initial yields with simple substrates. | [4] |
| Base | NaOtBu (with Cbz-group) | 17 | Cs₂CO₃ (with Cbz-group) | 88 | Weaker bases are crucial for substrates with sensitive protecting groups. | [4] |
| Pd Source | Pd₂(dba)₃ | 38 | Pd(OAc)₂ | 63 | Pd(OAc)₂ can be a more effective precursor in combination with weaker bases. | [4][5] |
| Solvent | Toluene | 63 | Dioxane | 82 | Dioxane can significantly improve yields, likely due to better solubility. | [4][5] |
| Ligand | (S)-BINAP | Low Yield | (R)-Siphos-PE | 78 | Ligand screening is critical; phosphoramidites can be effective. | [9] |
Visualizing the Process
Catalytic Cycle and Side Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and the competing β-hydride elimination pathway that leads to undesired side products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Analysis of (3S)-(-)-3-(Ethylamino)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a chiral HPLC method for the analysis of (3S)-(-)-3-(Ethylamino)pyrrolidine. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful chiral separation of this compound?
A1: The selection of the Chiral Stationary Phase (CSP) is the most crucial element for achieving enantiomeric separation.[1] For small chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended due to their broad applicability and proven success in resolving a wide range of chiral compounds.[2][3]
Q2: Which mobile phase mode is typically more effective for this type of compound?
A2: Normal Phase (NP) chromatography is often the most effective mode for separating small, basic chiral amines.[4] A typical mobile phase consists of a non-polar solvent like n-hexane and a polar alcohol modifier, such as ethanol or isopropanol.[5] This combination allows for fine-tuning of retention and selectivity.
Q3: Why is a basic additive, like Diethylamine (DEA), often required in the mobile phase?
A3: A basic additive is essential to prevent peak tailing, a common issue when analyzing basic compounds like this compound.[1][6] The additive competes with the analyte for active silanol sites on the silica gel surface of the column, leading to more symmetrical peak shapes and improved resolution.[1] Typically, a concentration of 0.1% DEA is a good starting point.[5]
Q4: How does temperature affect the chiral separation?
A4: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[1] Generally, lower temperatures tend to enhance chiral selectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[1] However, higher temperatures can improve peak efficiency. It is a critical parameter to optimize for each specific method.
Q5: Can I use a derivatization agent for the analysis of this compound?
A5: Yes, derivatization is a viable strategy if direct separation proves difficult.[7][8] Reacting the amine with a chiral derivatizing agent creates diastereomers that can often be separated on a standard achiral column, such as a C18.[7][9] However, this adds a step to the sample preparation and must be carefully validated to ensure no racemization occurs during the reaction.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different polysaccharide-based columns (e.g., cellulose vs. amylose derivatives). |
| Suboptimal mobile phase composition. | Systematically vary the alcohol modifier (ethanol, isopropanol) and its percentage in the mobile phase. | |
| Incorrect temperature. | Evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1][6] |
| Column overload. | Reduce the sample concentration and/or injection volume. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
| Fluctuations in mobile phase composition or temperature. | Prepare fresh mobile phase daily and use a column oven for precise temperature control. | |
| Ghost Peaks | Contaminated mobile phase or sample solvent. | Use high-purity HPLC-grade solvents and run a blank gradient to identify the source of contamination.[1] |
| Carryover from the autosampler. | Implement a needle wash step in the injection sequence.[1] |
Experimental Protocols
Initial Screening of Chiral Stationary Phases
This protocol outlines a general approach to screen for a suitable chiral column.
-
Objective: To identify a CSP that shows baseline or partial separation of the enantiomers of this compound.
-
Columns:
-
Cellulose-based: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Amylose-based: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (as the analyte has a poor chromophore, low UV is necessary)
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Procedure:
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Repeat the process with Mobile Phase B.
-
Switch to the second column and repeat steps 1-3.
-
Evaluate the resulting chromatograms for any signs of separation.
-
Optimized Chiral HPLC Method
This protocol is a hypothetical optimized method based on common practices for similar compounds. A study on the closely related 2-(aminomethyl)-1-ethylpyrrolidine found success with a Chiralcel OD-H column.[11]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / Triethylamine (98:2:0.2, v/v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Temperature: 25°C[11]
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in ethanol at a concentration of 0.5 mg/mL.
Quantitative Data Summary
The following table presents hypothetical data from the optimized method described above. This data is for illustrative purposes to demonstrate expected performance.
| Parameter | (3R)-(+)-3-(Ethylamino)pyrrolidine | This compound |
| Retention Time (min) | 8.5 | 10.2 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Selectivity (α) | \multicolumn{2}{c | }{1.2} |
Visualizations
Caption: Chiral HPLC method development workflow.
Caption: Troubleshooting decision tree for poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. yakhak.org [yakhak.org]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing redox side-reactions in pyrrolidine synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to redox side-reactions encountered during the synthesis of pyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of pyrrole as a byproduct. What is causing this and how can I prevent it?
A1: The formation of a pyrrole byproduct is typically due to an unintended dehydrogenation (oxidation) of the pyrrolidine ring. This can be caused by several factors, including the use of certain metal catalysts at elevated temperatures, the presence of strong oxidizing agents, or harsh reaction conditions.
To mitigate this, consider the following:
-
Re-evaluate your catalyst choice: If a metal catalyst is necessary, consider a less active one for dehydrogenation or explore metal-free alternatives.
-
Optimize reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for your desired transformation.
-
Control reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.
-
Use an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q2: I am observing over-reduction of other functional groups in my molecule while trying to form the pyrrolidine ring. How can I improve the selectivity of my reducing agent?
A2: Lack of chemoselectivity in reducing agents is a common issue. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce multiple functional groups indiscriminately. To improve selectivity:
-
Choose a milder reducing agent: Sodium borohydride (NaBH₄) is less reactive than LiAlH₄. For even greater selectivity, consider sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are particularly effective for the selective reduction of imines in the presence of other carbonyl groups.
-
Control stoichiometry: Carefully control the equivalents of the reducing agent used. Use the minimum amount required for the desired transformation.
-
Optimize reaction temperature: Lowering the reaction temperature can often increase the selectivity of the reduction.
Q3: During a reductive amination to form a pyrrolidine, I'm getting a significant amount of over-alkylated byproducts. What are the best strategies to avoid this?
A3: Over-alkylation occurs when the newly formed pyrrolidine (a secondary amine) reacts further with the starting materials. To minimize this:
-
Control stoichiometry: Use a large excess of the amine source (e.g., ammonia or a primary amine) to out-compete the pyrrolidine product.
-
Slow addition of the reducing agent: Adding the reducing agent slowly keeps the concentration of the intermediate imine low, favoring its immediate reduction over further reaction with the product.
-
Choice of reducing agent: Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the iminium ion over the carbonyl group, which can help reduce over-alkylation.[1]
Q4: My oxidation reaction to functionalize the pyrrolidine ring is leading to a complex mixture of products, including what appears to be over-oxidation. How can I control this?
A4: Over-oxidation can be a significant problem, leading to multiple byproducts and low yields of the desired product. To gain better control:
-
Choose a selective oxidizing agent: The choice of oxidant is critical. For example, Dess-Martin periodinane is often used for the controlled oxidation of alcohols to aldehydes without over-oxidation to carboxylic acids.[2]
-
Control stoichiometry and temperature: Use the precise stoichiometric amount of the oxidizing agent and maintain a low reaction temperature to minimize side reactions.
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and quench it as soon as the starting material is consumed.
Troubleshooting Guides
Issue 1: Unwanted Oxidation (Dehydrogenation) to Pyrrole Byproducts
| Symptom | Potential Cause | Recommended Solution |
| Appearance of aromatic signals in ¹H NMR. | Use of transition metal catalysts (e.g., Pd, Pt, Ru) at elevated temperatures. | 1. Re-evaluate Catalyst Choice: Consider a less active catalyst or a metal-free alternative. 2. Optimize Reaction Temperature: Lower the reaction temperature. |
| Mass spectrometry data indicates a product with a mass corresponding to the loss of two hydrogen atoms. | Presence of an unintended oxidizing agent or exposure to air. | 1. Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon. 2. Purify Reagents: Ensure all reagents and solvents are free from oxidizing impurities. |
| Discoloration of the reaction mixture. | Harsh reaction conditions (high temperature, prolonged reaction time). | 1. Control Reaction Time: Monitor the reaction closely and quench it upon completion. 2. Lower Reaction Temperature: Determine the minimum temperature required for the transformation. |
Issue 2: Over-reduction of Functional Groups
| Symptom | Potential Cause | Recommended Solution |
| Loss of desired functional groups (e.g., esters, ketones) in the final product. | Use of a strong, non-selective reducing agent (e.g., LiAlH₄). | 1. Select a Milder Reducing Agent: Use NaBH₄, NaBH₃CN, or NaBH(OAc)₃ for better chemoselectivity. 2. Optimize Stoichiometry: Use the minimum required equivalents of the reducing agent. |
| Formation of multiple reduction byproducts. | Reaction temperature is too high, leading to reduced selectivity. | 1. Lower Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C). |
| Inconsistent reaction outcomes. | Purity and handling of the reducing agent. | 1. Use Freshly Opened or Properly Stored Reducing Agents: Hydride reagents can degrade upon exposure to moisture. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination to Minimize Over-alkylation
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Cost-effective, potent. | Can reduce aldehydes and ketones, often requiring a two-step procedure. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for iminium ions over carbonyls, allowing for one-pot reactions.[1] | Highly toxic, generates cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane, room temperature | Mild, highly selective, effective for a wide range of substrates, less toxic than NaBH₃CN.[1] | More expensive than NaBH₄. |
Table 2: Effect of Oxidizing Agent on Pyrrolidine Functionalization
| Oxidizing Agent | Substrate | Product | Reported Yield | Potential Side-Reactions | Reference |
| DDQ | Dihydropyrrole | Pyrrole | Good | Over-oxidation, formation of colored byproducts. | [3] |
| Dess-Martin Periodinane | (S)-Prolinol | (S)-Prolinal | High | Does not require isolation of the aldehyde.[2] | [2] |
| Ruthenium Tetroxide (in situ) | Alcohol | Carboxylic Acid | Moderate to Good | Can be a strong oxidant leading to over-oxidation if not controlled. | [4] |
| N-Bromosuccinimide (NBS) | Pyrrolidine | Brominated Pyrrolidine | Moderate | Potential for multiple brominations. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature to Minimize Side Reactions
-
Initial Reaction: Set up the reaction at the temperature reported in the literature or a standard starting point (e.g., room temperature).
-
Monitoring: Monitor the reaction progress every hour using TLC or LC-MS to observe the formation of the desired product and any byproducts.
-
Temperature Gradient: If side reactions are observed, set up a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C).
-
Analysis: After a set amount of time, quench each reaction and analyze the crude reaction mixture by an appropriate method (e.g., ¹H NMR, LC-MS) to determine the ratio of product to byproduct at each temperature.
-
Optimization: Select the temperature that provides the best balance of reaction rate and selectivity.
Protocol 2: Screening of Reducing Agents for Selective Reductive Amination
-
Parallel Reactions: Set up three parallel reactions in separate flasks, each containing the dicarbonyl compound and the amine in the chosen solvent.
-
Addition of Reducing Agents: To each flask, add a different reducing agent:
-
Flask A: Sodium Borohydride (NaBH₄)
-
Flask B: Sodium Cyanoborohydride (NaBH₃CN)
-
Flask C: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
-
Reaction Conditions: Stir all reactions under the same conditions (temperature, concentration).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS, paying close attention to the consumption of starting materials and the formation of the desired pyrrolidine and any over-alkylated byproducts.
-
Work-up and Analysis: Once the reactions are complete, perform an appropriate work-up for each. Analyze the crude product mixture from each reaction by ¹H NMR or GC-MS to quantify the yield of the desired product and the percentage of over-alkylated byproducts.
-
Selection: Choose the reducing agent that provides the highest yield of the desired pyrrolidine with the lowest amount of over-alkylation.
Protocol 3: Monitoring Reaction Progress with TLC and LC-MS
Thin Layer Chromatography (TLC):
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate. Also spot the starting material(s) for comparison.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates the reaction is progressing. The appearance of multiple new spots may indicate the formation of byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Injection: Inject the diluted sample into the LC-MS system.
-
Analysis: The liquid chromatogram will separate the components of the mixture. The mass spectrometer will provide the mass-to-charge ratio of each component, allowing for the identification of the starting materials, desired product, and any byproducts by their molecular weights.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving enantiomeric excess in asymmetric pyrrolidine synthesis
Welcome to the technical support center for asymmetric pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee), and to provide practical guidance for reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of chiral pyrrolidine derivatives.
Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for the same reaction. What is the first thing I should check?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]
-
Key Validation Parameters:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.
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Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
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Precision: Ensure that repeated measurements of the same sample give consistent results.[1]
-
Q2: I've validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?
A2: Scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1]
-
Checklist for Reagents and Catalyst:
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Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate.[1]
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Catalyst/Ligand Purity and Stability: Ensure the catalyst and any chiral ligands are pure and have not decomposed. Decomposition can occur during storage or under the reaction conditions.
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Solvent Quality: Use anhydrous and high-purity solvents. Trace amounts of water or other impurities can deactivate the catalyst or interfere with the catalytic cycle. The use of molecular sieves can be beneficial.
-
Q3: My reaction yield is high, but the enantioselectivity is poor. What reaction parameters should I optimize?
A3: Several factors can significantly influence enantioselectivity. A systematic optimization of the following parameters is recommended:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[2]
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Solvent: The choice of solvent can have a profound effect on stereoselectivity.[2] Solvents can influence the conformation of the substrate-catalyst complex. It is advisable to screen a range of solvents with varying polarities. Non-polar aprotic solvents like toluene or dichloromethane are often good starting points.[2]
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always improve enantioselectivity. In some cases, a lower catalyst loading can lead to better outcomes by minimizing side reactions. The optimal loading must be determined empirically.
-
Concentration: The concentration of the reactants can also play a role and should be optimized.
Q4: Can the order of addition of reagents affect the outcome of my reaction?
A4: Yes, absolutely. The order of addition can be critical. For many catalytic asymmetric reactions, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand together for a period before adding the substrate is crucial for achieving high enantioselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various parameters on the enantiomeric excess in representative asymmetric pyrrolidine syntheses.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | 25 | 30 | 68 | 76 |
| 2 | CH₃CN | 25 | 30 | 55 | 60 |
| 3 | THF | 25 | 30 | 45 | 52 |
| 4 | Toluene | 25 | 30 | 20 | 35 |
| 5 | DMSO | 4 | 20 | 91 | 99 |
| 6 | Acetone | -20 | 10 | 85 | 96 |
| 7 | Acetone | -25 | 20 | 66 | 93 |
Data is illustrative and compiled from trends observed in the literature.[3][4][5]
Table 2: Effect of Catalyst Loading on Enantioselectivity and Yield in an Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 85 | 90 |
| 2 | 5 | 95 | 94 |
| 3 | 10 | 98 | 96 |
| 4 | 20 | 99 | 96 |
Data is illustrative and compiled from general trends observed in the literature.
Experimental Protocols
Key Experiment: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde using (S)-proline as the organocatalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Anhydrous Solvent (e.g., DMSO, Acetone) (2.0 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.2 mmol). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reactants: Add the ketone (5.0 mmol) and the anhydrous solvent (2.0 mL). Stir the mixture at room temperature until the proline is dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 4 °C or -20 °C) using an appropriate cooling bath.
-
Aldehyde Addition: Add the aldehyde (1.0 mmol) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at the set temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess
A logical workflow for troubleshooting and resolving issues of low enantiomeric excess.
Diagram 2: Catalytic Cycle of Proline-Catalyzed Aldol Reaction
References
Stability issues of (3S)-(-)-3-(Ethylamino)pyrrolidine under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3S)-(-)-3-(Ethylamino)pyrrolidine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
While specific degradation data for this compound is not extensively published, secondary amines and pyrrolidine rings can be susceptible to degradation under acidic conditions, especially in the presence of heat or oxidizing agents. Potential degradation pathways could involve protonation of the amines followed by slow ring-opening or other rearrangements. It is crucial to evaluate the stability of this compound in your specific acidic medium.
Q2: How does this compound behave under basic conditions?
This compound, as a secondary amine, is generally expected to be relatively stable under mild basic conditions.[1] However, strong bases, high temperatures, or the presence of other reactive species could potentially lead to degradation. Possible reactions include oxidation of the amine. As with acidic conditions, empirical testing is recommended to confirm stability in your specific experimental setup.
Q3: What are the typical storage conditions for this compound?
For long-term storage, it is advisable to store this compound in a tightly sealed container, protected from light and moisture, at a cool and consistent temperature, as recommended by the supplier. Unopened containers are generally stable, but once opened, the compound may be exposed to air and moisture, which could affect its stability over time.
Q4: Are there any known incompatible solvents or reagents for this compound?
Avoid strong oxidizing agents, as they can react with the secondary amine functionality. Additionally, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be approached with caution. The pyrrolidine ring itself is a saturated heterocycle and is generally stable, but the exocyclic ethylamino group introduces a reactive site.[2]
Troubleshooting Guides
Issue 1: Unexpected side products observed in an acidic reaction medium.
Possible Cause: Degradation of this compound due to acidic conditions.
Troubleshooting Steps:
-
Characterize the Impurities: Use analytical techniques such as LC-MS or GC-MS to identify the structure of the unexpected side products. This can provide clues about the degradation pathway.
-
Perform a Forced Degradation Study: Conduct a controlled experiment to assess the stability of the starting material under the specific acidic conditions (acid concentration, temperature, and duration) of your reaction, but without other reactants.[3][4]
-
Modify Reaction Conditions:
-
Lower the reaction temperature.
-
Reduce the concentration of the acid.
-
Decrease the reaction time.
-
Consider using a milder acid or a different solvent system.
-
-
Protect the Amine: If the amine is not the reactive center for your desired transformation, consider protecting it with a suitable protecting group that is stable to the acidic conditions and can be removed later.
Issue 2: Loss of starting material or formation of colored impurities under basic conditions.
Possible Cause: Base-catalyzed degradation or oxidation of this compound.
Troubleshooting Steps:
-
Investigate for Oxidation: The formation of colored impurities can sometimes indicate oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Conduct a Control Experiment: Run the reaction with this compound and the base in the chosen solvent at the reaction temperature, without other reagents, to isolate the effect of the basic conditions on the starting material.
-
Adjust Reaction Parameters:
-
Use the minimum effective concentration of the base.
-
Perform the reaction at a lower temperature.
-
Consider a weaker or sterically hindered base.
-
-
Analyze for Degradants: Use appropriate analytical methods to monitor the appearance of any degradation products over time.
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.[5][6][7]
Objective: To determine the stability of this compound under various pH conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water and acetonitrile
-
Suitable analytical column (e.g., C18)
-
HPLC or UPLC system with a UV detector and preferably a mass spectrometer (LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Control: Mix an aliquot of the stock solution with an equal volume of HPLC grade water.
-
-
Incubation:
-
Incubate one set of vials at room temperature.
-
Incubate a second set of vials at an elevated temperature (e.g., 60 °C).
-
-
Time Points: Withdraw samples from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples to prevent damage to the column.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Use a gradient elution if necessary to separate the parent compound from any degradation products.
-
Data Collection and Reporting: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and characterize any significant degradation products using LC-MS.
Data Presentation:
The results of the forced degradation study can be summarized in the following tables:
Table 1: Stability of this compound under Acidic Conditions
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 0.1 M HCl | Room Temp | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 0.1 M HCl | 60 | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 1 M HCl | Room Temp | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 1 M HCl | 60 | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
Table 2: Stability of this compound under Basic Conditions
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 0.1 M NaOH | Room Temp | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 0.1 M NaOH | 60 | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 1 M NaOH | Room Temp | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 1 M NaOH | 60 | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of (3S)-(-)-3-(Ethylamino)pyrrolidine Preparations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from preparations of (3S)-(-)-3-(Ethylamino)pyrrolidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
Issue 1: High levels of residual starting materials detected in the crude product.
-
Question: After my synthesis, analysis of the crude this compound shows significant amounts of unreacted starting materials. What is the most effective way to remove them?
-
Answer: The optimal method for removing unreacted starting materials depends on their physical properties relative to the desired product.
-
Vacuum Distillation: If the starting materials have significantly different boiling points from this compound, vacuum distillation is a highly effective purification method. Due to the amine functionality, it is crucial to perform distillation under reduced pressure to prevent thermal degradation.
-
Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be employed. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, drawing it into the aqueous layer. The organic layer containing non-basic starting materials can be discarded. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.
-
Column Chromatography: For starting materials with similar polarities to the product, column chromatography on silica gel or alumina can be effective. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help separate the components. The use of a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can prevent tailing of the amine product on the silica gel.
-
Issue 2: Presence of unknown byproducts from the reaction.
-
Question: My analytical results (e.g., HPLC, GC-MS) show several unknown peaks, indicating the presence of reaction byproducts. How can I identify and remove these?
-
Answer:
-
Identification: The first step is to characterize these byproducts. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight and fragmentation patterns, which can help in elucidating their structures. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.
-
Removal: Once the nature of the byproducts is better understood, a suitable purification strategy can be devised.
-
Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride salt), crystallization can be a powerful purification technique to remove impurities that are more soluble in the chosen solvent system.
-
Preparative HPLC: For challenging separations of structurally similar impurities, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure compound.
-
-
Issue 3: Residual palladium catalyst from a cross-coupling reaction step.
-
Question: My synthesis involved a palladium-catalyzed step, and I am struggling to remove the residual palladium from my this compound product. What methods are recommended?
-
Answer: Residual palladium can be challenging to remove due to its coordination with the amine groups in the product.
-
Scavenger Resins: Treatment with a solid-supported metal scavenger is a highly effective method. These resins contain functional groups (e.g., thiols, amines) that chelate the palladium, allowing for its removal by simple filtration.
-
Activated Carbon: Stirring the crude product solution with activated carbon can also effectively adsorb the palladium catalyst. However, this method can sometimes lead to product loss due to non-specific adsorption.
-
Filtration through Celite®: If the palladium is in a heterogeneous form (e.g., Pd/C), filtration through a pad of Celite® can remove the bulk of the catalyst. This is often followed by treatment with a scavenger resin to remove any leached palladium.
-
Frequently Asked Questions (FAQs)
-
What are the most common types of impurities in this compound preparations?
-
Common impurities can be categorized as:
-
Organic Impurities: Unreacted starting materials, intermediates, and byproducts from side reactions (e.g., over-alkylation, ring-opening, or elimination products).
-
Inorganic Impurities: Residual catalysts (e.g., palladium), reagents, and salts.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
-
-
Which analytical techniques are most suitable for assessing the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity and detecting organic impurities. Since this compound lacks a strong UV chromophore, pre-column derivatization with a UV-active agent (e.g., Boc anhydride) can be employed for sensitive UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For chiral purity, a chiral HPLC column is necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for quantifying trace levels of inorganic and metallic impurities.
-
-
How can I prevent the formation of N-nitroso impurities?
-
N-nitroso impurities are a potential concern for secondary amines like this compound, especially in the presence of nitrite sources. To mitigate their formation:
-
Avoid the use of reagents and solvents that may contain residual nitrites.
-
Carefully control the reaction pH and temperature, as acidic conditions can promote nitrosation.
-
If the presence of nitrosating agents is unavoidable, consider the use of scavengers (e.g., ascorbic acid) to quench them.
-
-
Data Presentation
Table 1: Comparison of Purification Methods for Amine Compounds
| Purification Method | Principle | Advantages | Disadvantages | Typical Application |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for large quantities, removes non-volatile impurities. | Requires thermal stability of the compound, may not separate isomers. | Removal of solvents and starting materials with different boiling points. |
| Crystallization | Formation of a solid crystalline structure from a solution, leaving impurities in the mother liquor. | Can provide very high purity, scalable. | Product must be a solid or form a stable salt, potential for product loss in the mother liquor. | Final purification step for solid products. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Highly versatile, can separate closely related compounds. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. | Separation of reaction byproducts and isomers. |
| Metal Scavenger Resins | Chelation of metal impurities onto a solid support. | High selectivity for specific metals, easy removal by filtration. | Cost of the resin can be high. | Removal of residual transition metal catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring (if using a stir bar).
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using an oil bath.
-
Monitor the temperature of the vapor and the pressure of the system.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
-
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the collected fraction for purity using an appropriate analytical method (e.g., HPLC, GC).
Protocol 2: General Procedure for HPLC Analysis with Pre-Column Derivatization
-
Derivatization:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile).
-
Add a solution of di-tert-butyl dicarbonate (Boc anhydride) and a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed at room temperature until the derivatization is complete (monitor by TLC or a quick LC analysis).
-
-
Sample Preparation for HPLC:
-
Dilute the derivatized sample to a known concentration (e.g., 0.5 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. Calculate the purity based on the peak area percentages.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical relationship for troubleshooting impurity removal.
Validation & Comparative
Chiral Purity Analysis of (3S)-(-)-3-(Ethylamino)pyrrolidine: A Comparative Guide to GC and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral intermediates like (3S)-(-)-3-(Ethylamino)pyrrolidine is a critical step in the synthesis of stereospecific active pharmaceutical ingredients. This guide provides a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of GC and HPLC Methods
Both GC and HPLC are powerful techniques for chiral separations, each with distinct advantages and considerations. The choice between the two often depends on the analyte's properties, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. For chiral amines like 3-(Ethylamino)pyrrolidine, derivatization is typically necessary to increase volatility and improve chromatographic peak shape. This indirect approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, achiral derivatization can be used to enhance volatility for separation on a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[1] Direct separation on a chiral stationary phase is a common and effective approach.[2] Similar to GC, indirect methods involving pre-column derivatization to form diastereomers can also be employed, allowing for separation on a conventional achiral column.[3][4]
The following tables summarize the key performance parameters and experimental conditions for hypothetical GC and HPLC methods for the chiral purity analysis of this compound, based on established methods for structurally similar compounds.
Data Presentation
Table 1: Comparison of GC and HPLC Method Performance
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile diastereomeric derivatives on an achiral column. | Direct separation of enantiomers on a chiral stationary phase. |
| Derivatization | Required (e.g., with N-trifluoroacetyl-L-prolyl chloride). | Not required for direct method. |
| Typical Run Time | 15 - 25 minutes | 10 - 20 minutes |
| Resolution (R_s) | > 1.5 | > 2.0 |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | ~0.02% of the major enantiomer |
| Limit of Quantitation (LOQ) | ~0.03% of the major enantiomer | ~0.05% of the major enantiomer |
| Advantages | High resolution and sensitivity. | Broad applicability, direct analysis possible. |
| Disadvantages | Derivatization step can be time-consuming and introduce errors. | Chiral columns can be expensive and have limited lifetimes. |
Table 2: Quantitative Data for a Proposed HPLC Method
| Enantiomer | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 99.95 |
| (3R)-(+)-3-(Ethylamino)pyrrolidine | 10.2 | 0.05 |
Experimental Protocols
Gas Chromatography (GC) - Indirect Method via Derivatization
This protocol describes a common approach for the chiral analysis of secondary amines by forming diastereomers.
1. Derivatization:
-
To 1 mg of the 3-(Ethylamino)pyrrolidine sample in a vial, add 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of triethylamine.
-
Add 1.1 equivalents of a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (TFAPC), dropwise while stirring.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Wash the organic layer with 1 mL of 1 M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the diastereomeric derivatives is ready for GC analysis.
2. GC Conditions:
-
Column: Standard achiral column (e.g., DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
High-Performance Liquid Chromatography (HPLC) - Direct Method
This protocol is based on a method developed for the similar compound 2-(aminomethyl)-1-ethylpyrrolidine and is adapted for the direct separation of 3-(Ethylamino)pyrrolidine enantiomers.[3]
1. Sample Preparation:
-
Dissolve approximately 10 mg of the 3-(Ethylamino)pyrrolidine sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane:Ethanol (95:5, v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Workflow for Chiral Purity Analysis by GC and HPLC.
References
(3S)-(-)-3-(Ethylamino)pyrrolidine: A Comparative Guide to a Versatile Chiral Amine in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical decision in the design of stereoselective synthetic routes. This guide provides a comparative overview of (3S)-(-)-3-(Ethylamino)pyrrolidine, a prominent chiral amine, and its performance relative to other well-established chiral amines in key asymmetric transformations. While direct, side-by-side comparative studies are limited in the published literature, this guide collates available data to offer valuable insights for catalyst selection.
Chiral amines are fundamental tools in asymmetric synthesis, acting as organocatalysts to produce enantiomerically enriched molecules. Their utility stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, which effectively control the stereochemical outcome of a reaction. Among the diverse array of chiral amines, pyrrolidine-based catalysts have garnered significant attention due to their rigid structure and predictable stereochemical induction.
Performance in Asymmetric Michael Additions
The Michael addition, a cornerstone of carbon-carbon bond formation, has been a key testing ground for the efficacy of chiral amine catalysts. Proline and its derivatives have been extensively studied in this context. While specific comparative data for this compound is scarce, the performance of related pyrrolidine-based catalysts provides a useful benchmark.
For the asymmetric Michael addition of aldehydes to nitroalkenes, a reaction crucial for the synthesis of valuable γ-nitroaldehydes, various pyrrolidine-based catalysts have been employed. The data below, gathered from different studies, illustrates the typical performance of some of these catalysts.
| Catalyst | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Propanal + Nitrostyrene | 75 | 95:5 (syn/anti) | 71 (syn) |
| (S)-Diphenylprolinol TMS ether | Propanal + Nitrostyrene | 98 | 93:7 (syn/anti) | 99 (syn) |
| (S)-Pyrrolidine-tetrazole | Propanal + Nitrostyrene | 96 | 95:5 (syn/anti) | 93 (syn) |
Note: Data for this compound in this specific reaction was not available in the surveyed literature. The data presented is for illustrative purposes to show the performance of related catalysts.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is another fundamental transformation where chiral amines have proven to be highly effective. Proline and its derivatives are again at the forefront of this research. These catalysts facilitate the direct, enantioselective addition of a ketone to an aldehyde, yielding valuable β-hydroxy ketones.
| Catalyst | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | 99 | 99:1 (anti/syn) | 99 (anti) |
| (S)-Proline-derived tetrazole | Cyclohexanone + 4-Nitrobenzaldehyde | 95 | 98:2 (anti/syn) | 99 (anti) |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a general protocol for an asymmetric Michael addition of an aldehyde to a nitroalkene, a common reaction catalyzed by chiral pyrrolidine derivatives.
General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene:
To a solution of the nitroalkene (0.25 mmol) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) at room temperature is added the chiral amine catalyst (10-20 mol%). The aldehyde (0.5 mmol) is then added, and the reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The reaction is then quenched, and the product is purified by flash column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Logical Relationships
The catalytic cycle of chiral amine-catalyzed reactions typically proceeds through the formation of key intermediates that dictate the stereochemical outcome. In the case of Michael additions, the secondary amine of the catalyst reversibly reacts with the aldehyde to form a nucleophilic enamine. This enamine then attacks the nitroalkene in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst.
Below is a simplified representation of the catalytic cycle for a proline-catalyzed Michael addition.
Caption: Generalized catalytic cycle for a chiral amine-catalyzed Michael addition.
The stereoselectivity of the reaction is governed by the steric and electronic properties of the chiral amine, which creates a chiral environment around the enamine intermediate, favoring the approach of the nitroalkene from a specific face.
Experimental Workflow
A typical workflow for conducting an asymmetric synthesis experiment using a chiral amine catalyst involves several key steps, from reaction setup to product analysis.
Caption: A generalized workflow for asymmetric synthesis using a chiral amine catalyst.
Conclusion
This compound belongs to the valuable class of chiral pyrrolidine-based amines that have demonstrated significant potential in asymmetric organocatalysis. While direct comparative data against other established catalysts like proline and its derivatives are not extensively available, the existing body of research on related structures suggests its potential for high stereocontrol in various carbon-carbon bond-forming reactions. The choice of catalyst is highly dependent on the specific substrates and desired stereochemical outcome. Further research involving direct comparisons of this compound with other chiral amines would be invaluable to the scientific community for making more informed decisions in the development of efficient and selective asymmetric syntheses.
Unlocking the Therapeutic Potential of 3-Substituted Pyrrolidines: A Structure-Activity Relationship Comparison Guide
For Immediate Release
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-substituted pyrrolidine derivatives, a versatile scaffold in modern drug discovery. By objectively comparing their performance against various biological targets and providing detailed experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals. The strategic placement of substituents at the 3-position of the pyrrolidine ring has been shown to significantly influence the pharmacological activity of these compounds, leading to the development of potent anticonvulsant, anticancer, and receptor-modulating agents.
Comparative Analysis of Biological Activity
The biological activity of 3-substituted pyrrolidine derivatives is profoundly dictated by the nature of the substituent at the 3-position. This section presents a comparative analysis of these derivatives across three key therapeutic areas: anticonvulsant, anticancer, and histamine H3 receptor antagonism.
Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-diones
Derivatives of pyrrolidine-2,5-dione have demonstrated significant potential as anticonvulsant agents. The nature of the substituent at the 3-position plays a pivotal role in their efficacy and potency in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.
A study on 3-aminopyrrolidine-2,5-dione derivatives revealed that aromatic substituents at the 3-position are favorable for anticonvulsant activity. For instance, a 4-chlorophenylamino substituent at the 3-position resulted in a compound with broad-spectrum antiseizure activity in multiple models, including those for pharmacoresistant seizures.[1] The median effective doses (ED50) for this compound were notably lower than the reference drug, ethosuximide.[1] Another study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives highlighted a compound that showed a more beneficial ED50 value in the MES and 6 Hz tests than the reference drugs valproic acid and ethosuximide.[2]
| Compound ID | 3-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |
| 1 | 3-((4-Chlorophenyl)amino) | Not explicitly stated, but noted as highly active | Not explicitly stated, but noted as highly active | Not explicitly stated, but noted as highly active | [1] |
| 2 | 3-(Benzylamino) | Active | Inactive | Active | [1] |
| 3 | 3-(Phenylamino) | Active | Inactive | Active | [1] |
| 4 | 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl) | 62.14 | - | 75.59 | [2] |
| 5 | 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} | 68.30 | - | 28.20 | [3] |
Table 1: Anticonvulsant activity of selected 3-substituted pyrrolidine-2,5-dione derivatives. Note: A direct comparison of ED50 values should be made with caution due to variations in experimental protocols between studies.
Anticancer Activity of 3-Substituted Pyrrolidines
The pyrrolidine scaffold is also a promising framework for the development of novel anticancer agents. The substituent at the 3-position can significantly impact the cytotoxic activity against various cancer cell lines.
For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against the A549 human lung adenocarcinoma cell line.[4] The in vitro cell viability inhibitory effects were assessed using the MTT assay.[4] Another study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives tested their cytotoxicity against several cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1).[5] A derivative bearing a 5-nitrothiophene moiety was found to be the most active against all tested cell lines, with EC50 values in the low micromolar range.[5]
| Compound ID | 3-Substituent Moiety | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| 6 | 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative | A549 | Data not in provided abstract | [4] |
| 7 | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 | 2.50 ± 0.46 | [5] |
| 8 | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 | 3.63 ± 0.45 | [5] |
| 9 | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | MDA-MB-231 | 5.10 ± 0.80 | [5] |
| 10 | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Panc-1 | 5.77 ± 0.80 | [5] |
Table 2: Anticancer activity of selected 3-substituted pyrrolidine derivatives.
Histamine H3 Receptor Antagonism
3-Substituted pyrrolidines have been explored as antagonists of the histamine H3 receptor (H3R), a promising target for the treatment of various central nervous system disorders. The affinity of these compounds for the H3R is highly dependent on the substituent at the 3-position.
A series of purine derivatives with a bipiperidine fragment at C-4 and various aromatic rings at N-9 were designed based on a pyrrolo[2,3-d]pyrimidine scaffold. Two purine derivatives demonstrated high affinities for the H3R, with Kᵢ values of 2.91 and 5.51 nM, respectively, which were more potent than the reference drug pitolisant (Kᵢ 6.09 nM).[6] Another study on dual-active histamine H3 receptor ligands with antioxidant properties found that a p-nitro- and m-methoxyphenyl derivative displayed moderate affinities.[7]
| Compound ID | General Scaffold/3-Substituent Feature | Kᵢ (nM) | Reference |
| 11 | Purine derivative with 2,6-dichlorobenzyl at N-9 | 2.91 | [6] |
| 12 | Purine derivative with 2,6-dichlorobenzyl at N-9 | 5.51 | [6] |
| Pitolisant | Reference Drug | 6.09 | [6] |
| 13 | p-nitro-phenyl derivative | Moderate affinity | [7] |
| 14 | m-methoxy-phenyl derivative | 518 | [7] |
Table 3: Binding affinity of selected 3-substituted pyrrolidine-related derivatives for the histamine H3 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to generate the data presented in this guide.
Anticonvulsant Screening
The anticonvulsant activity of the pyrrolidine derivatives was evaluated using standard preclinical models in rodents.
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.[8]
-
Animal Model: Male albino mice or rats.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered through corneal or ear electrodes.[9]
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[9]
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence and myoclonic seizures.[8][10]
-
Animal Model: Male albino mice.
-
Drug Administration: Test compounds are administered i.p. or p.o. at various doses.
-
Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[9]
-
Endpoint: The ability of the drug to prevent or delay the onset of clonic seizures for a specified period (e.g., 30 minutes) is observed.
Anticancer Activity Assessment (MTT Assay)
The in vitro cytotoxicity of the pyrrolidine derivatives against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[11]
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[13]
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[11][13] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[14]
Histamine H3 Receptor Binding Assay
The affinity of the pyrrolidine derivatives for the histamine H3 receptor was determined using a radioligand competition binding assay.
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 cells) are prepared.
-
Assay Incubation: The cell membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the unlabeled test compounds.[6]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Landscape
To better understand the biological context and experimental workflows, the following diagrams have been generated.
Caption: Workflow for anticonvulsant screening of 3-substituted pyrrolidine derivatives.
Caption: Simplified signaling pathway of the histamine H3 receptor.
References
- 1. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most prevalent saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1] This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid in informed decision-making during the drug design process.
The utility of both scaffolds stems from their ability to introduce a basic nitrogen atom, which is often crucial for target engagement and for modulating properties like solubility, while also providing a distinct three-dimensional structural framework.[1] Though differing by only a single methylene unit, this structural variation leads to significant differences in their chemical and biological properties.[1]
dot```dot graph Scaffolds { layout=neato; bgcolor="#FFFFFF"; node [shape=none, imagepath="."];
// Define nodes for structures piperidine_node [label="", image="https://upload.wikimedia.org/wikipedia/commons/thumb/1/1b/Piperidine-2D-skeletal.svg/1200px-Piperidine-2D-skeletal.svg.png", pos="0,0!"]; pyrrolidine_node [label="", image="https://upload.wikimedia.org/wikipedia/commons/thumb/d/d3/Pyrrolidine-2D-skeletal.svg/1200px-Pyrrolidine-2D-skeletal.svg.png", pos="3,0!"];
// Add labels below the images piperidine_label [label="Piperidine (C₅H₁₁N)", shape=plaintext, pos="0,-1.5!", fontcolor="#202124"]; pyrrolidine_label [label="Pyrrolidine (C₄H₉N)", shape=plaintext, pos="3,-1.5!", fontcolor="#202124"]; }
Caption: A typical experimental workflow for evaluating the ADME properties of drug candidates.
Experimental Protocols
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes) The test compound (typically 1 µM) is incubated with liver microsomes (e.g., from human or rat, ~0.5 mg/mL protein) and a NADPH-regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance.
Pharmacodynamics and Receptor Binding
The three-dimensional structure of these scaffolds plays a critical role in how a molecule orients itself within a biological target's binding pocket.
-
Piperidine : The rigid, chair-like conformation of piperidine can provide a stable anchor for substituents, leading to precise and high-affinity interactions.[1] This is particularly valuable when a restricted conformation is required for optimal binding. Modifications to the piperidine ring, such as at the 4-position in fentanyl analogs, can significantly increase binding affinity at the µ-opioid receptor.[2][3]
-
Pyrrolidine : The greater conformational flexibility of the pyrrolidine ring allows it to adapt to the shape of various binding sites.[1] This "pseudorotation" can be advantageous for exploring the pharmacophore space and achieving target engagement where more adaptability is needed.[4] In some cases, the orientation of functional groups on pyrrolidine derivatives can lead to enhanced hydrogen bonding and hydrophobic interactions, resulting in higher binding affinity compared to corresponding piperidine analogs.[5]
dot```dot graph logical_relationship { bgcolor="#FFFFFF"; node [shape=box, style="filled", fontname="Arial"]; edge [color="#34A853", fontname="Arial", fontcolor="#202124"];
start [label="Scaffold Selection?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
q_affinity [label="High Affinity via\nConformational Lock?", fillcolor="#F1F3F4", fontcolor="#202124"]; q_flexibility [label="Binding Site Requires\nConformational Flexibility?", fillcolor="#F1F3F4", fontcolor="#202124"]; q_lipophilicity [label="Need to Increase\nLipophilicity/Permeability?", fillcolor="#F1F3F4", fontcolor="#202124"]; q_hydrophilicity [label="Need to Decrease\nLipophilicity?", fillcolor="#F1F3F4", fontcolor="#202124"];
piperidine [label="Consider Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pyrrolidine [label="Consider Pyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q_affinity; start -> q_flexibility; start -> q_lipophilicity; start -> q_hydrophilicity;
q_affinity -> piperidine [label="Yes"]; q_flexibility -> pyrrolidine [label="Yes"]; q_lipophilicity -> piperidine [label="Yes"]; q_hydrophilicity -> pyrrolidine [label="Yes"]; }
References
- 1. benchchem.com [benchchem.com]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
Spectroscopic Confirmation of (3S)-(-)-3-(Ethylamino)pyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methods used to confirm the structure of (3S)-(-)-3-(Ethylamino)pyrrolidine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside established analytical techniques. This approach offers a robust framework for the characterization of this compound and similar molecules.
The structural confirmation of a chiral molecule like this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data serves as a benchmark for experimental verification.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| H1' (CH₃) | 1.10 | t |
| H2' (CH₂) | 2.65 | q |
| H2α, H2β | 2.80 - 3.00 | m |
| H3 | 3.20 | m |
| H4α, H4β | 1.80 - 2.00 | m |
| H5α, H5β | 2.90 - 3.10 | m |
| NH (pyrrolidine) | 1.50 - 2.50 | br s |
| NH (ethylamino) | 1.50 - 2.50 | br s |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C1' (CH₃) | 15.5 |
| C2' (CH₂) | 44.0 |
| C2 | 54.0 |
| C3 | 58.0 |
| C4 | 30.0 |
| C5 | 47.0 |
Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium-Weak, Sharp |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch (amine) | 1020 - 1250 | Medium |
Note: As a secondary amine, this compound is expected to show a single N-H stretching band.[1][2]
Table 4: Expected Mass Spectrometry (MS) Fragmentation for this compound
| m/z | Fragment | Comments |
| 114 | [M]⁺ | Molecular Ion |
| 99 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl side chain. |
| 85 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| 70 | [C₄H₈N]⁺ | α-cleavage, loss of the ethylamino side chain. |
Fragmentation patterns for amines are typically dominated by α-cleavage next to the nitrogen atom.[3]
Experimental Protocols
Accurate spectroscopic analysis is contingent on meticulous sample preparation and data acquisition. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
¹H NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin film of the liquid between the plates.
-
-
Data Acquisition:
-
Instrument: FT-IR Spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Perform a background scan with the empty, clean salt plates.
-
Acquire the sample spectrum and ratio it against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition (Electron Impact - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
GC Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to the expected fragmentation of amines.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic confirmation and the logical relationship between the different spectroscopic techniques.
References
A Comparative Guide to the Asymmetric Synthesis of Pyrrolidine Compounds: Methodologies and Validation
The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance in medicinal chemistry and drug development, as the stereochemistry of these scaffolds often dictates their biological activity. This guide provides a comparative overview of two prominent asymmetric methods for synthesizing substituted pyrrolidines: Organocatalytic Michael Addition and Rhodium-Catalyzed Asymmetric C-H Insertion. The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the selected asymmetric synthesis methodologies, offering a clear comparison of their efficiency and stereoselectivity.
| Methodology | Catalyst/Reagent | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Key Advantages |
| Organocatalytic Michael Addition | Proline-derived organocatalyst (e.g., diarylprolinol silyl ethers)[1][2] | Aldehydes and nitroalkenes[3] | up to 99 | up to 91:9 | >99 | Mild reaction conditions, broad substrate scope, high enantioselectivity.[3] |
| Rhodium-Catalyzed C-H Insertion | Rhodium(II) catalyst (e.g., Rh2(esp)2)[4][5] | N-aryl pyrrolidines and donor-acceptor carbenes[4] | High | High | High | Direct functionalization of C-H bonds, high efficiency and stereocontrol.[4] |
Experimental Protocols
Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol describes a general procedure for the synthesis of chiral substituted pyrrolidines via an organocatalytic cascade reaction.[3]
Materials:
-
Proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether)
-
Substituted aldehyde
-
Nitroalkene
-
Solvent (e.g., Toluene)
-
Quenching solution (e.g., saturated NH4Cl)
Procedure:
-
To a solution of the aldehyde (1.2 equiv.) and the nitroalkene (1.0 equiv.) in the chosen solvent at room temperature, add the organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[6]
Rhodium-Catalyzed Asymmetric C-H Insertion
This protocol outlines a method for the synthesis of enantioenriched 2,5-disubstituted pyrrolidines through rhodium-catalyzed C-H insertion.[4][5]
Materials:
-
N-Boc-pyrrolidine
-
Rhodium(II) catalyst (e.g., Rh2(esp)2)
-
Donor-acceptor diazo compound
-
Solvent (e.g., Dichloromethane - DCM)
Procedure:
-
To a solution of N-Boc-pyrrolidine (1.0 equiv.) and the rhodium(II) catalyst (2 mol%) in the solvent at the desired temperature, add a solution of the donor-acceptor diazo compound (1.2 equiv.) in the same solvent dropwise over a period of time.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2,5-disubstituted pyrrolidine product.
-
Analyze the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or SFC.[6]
Visualizing the Validation Workflow and a Relevant Signaling Pathway
To ensure the reliability of asymmetric synthesis results, a systematic validation workflow is essential. Furthermore, understanding the biological context of the synthesized compounds, such as their interaction with specific signaling pathways, is crucial for drug development professionals.
Caption: Workflow for the validation of asymmetric synthesis results.
Many pyrrolidine-containing compounds are designed as inhibitors of specific enzymes or protein-protein interactions. The following diagram illustrates a simplified signaling pathway where a pyrrolidine-based inhibitor might act, for instance, by targeting a key kinase.
Caption: Inhibition of a kinase signaling pathway by a pyrrolidine compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Determining Enantiomeric Purity of Pyrrolidines: Circular Dichroism and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral molecules such as pyrrolidines, a common scaffold in many pharmaceuticals. This guide provides a comparative overview of Circular Dichroism (CD) spectroscopy and established chromatographic and spectroscopic techniques for this purpose, supported by experimental insights.
Circular Dichroism (CD) spectroscopy, a technique that measures the differential absorption of left- and right-circularly polarized light, offers a rapid and non-destructive method for determining the enantiomeric purity of chiral compounds.[1][2] Unlike chromatographic methods that require physical separation of enantiomers, CD spectroscopy can provide a direct measure of enantiomeric excess in solution.[3] This guide compares the utility of CD spectroscopy with alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the enantiomeric analysis of pyrrolidine-containing molecules.
Comparison of Analytical Techniques
The choice of analytical technique for determining enantiomeric purity depends on factors such as the required accuracy, sample throughput, and the specific properties of the pyrrolidine derivative. While chiral HPLC and GC are often considered the gold standard for their high accuracy and resolving power, CD spectroscopy presents a valuable alternative, particularly for high-throughput screening and real-time monitoring.[4][5]
| Technique | Principle | Advantages | Limitations | Typical Application for Pyrrolidines |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers.[3] | Rapid analysis, non-destructive, suitable for high-throughput screening, can be coupled with HPLC (HPLC-CD).[3][4] | Requires a chromophore near the stereocenter, lower sensitivity for impurities <1%, potential interference from excipients.[6] | Rapid screening of enantiomeric purity, monitoring stereoselective reactions. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[7] | High accuracy and precision, well-established and validated methods, suitable for quantification of trace impurities.[7][8] | Method development can be time-consuming, requires chiral columns, derivatization may be necessary.[8][9] | Gold standard for quality control and release testing of enantiopure pyrrolidine-based APIs. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[10] | High resolution, suitable for volatile and thermally stable pyrrolidines.[9] | Limited to volatile compounds, derivatization is often required to increase volatility and improve separation.[9] | Analysis of volatile pyrrolidine alkaloids and synthetic intermediates. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[11][12] | Provides structural information, no separation required, relatively fast for screening. | Lower sensitivity and precision compared to chromatographic methods, requires chiral auxiliaries.[13] | Structural confirmation and estimation of enantiomeric ratio in research and development. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique.
Circular Dichroism (CD) Spectroscopy
-
Instrumentation : A CD spectropolarimeter is used for analysis.
-
Sample Preparation : The pyrrolidine derivative is dissolved in a suitable solvent (e.g., methanol, acetonitrile, water) that is transparent in the wavelength range of interest. The concentration is adjusted to obtain an optimal signal-to-noise ratio.
-
Data Acquisition : CD spectra are recorded over a specific wavelength range, typically between 200 and 400 nm for electronic CD.[4] The ellipticity (in millidegrees) is measured as a function of wavelength.
-
Quantification : The enantiomeric excess (% ee) can be determined by comparing the CD signal of the sample to that of a pure enantiomeric standard. The relationship between the CD signal and the concentration of the major enantiomer is linear, allowing for quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system equipped with a UV detector and a chiral column (e.g., CHIRALPAK® series) is required.
-
Sample Preparation : The pyrrolidine sample is dissolved in the mobile phase. If the compound lacks a chromophore, derivatization with a UV-active reagent (e.g., NBD-Cl for proline) may be necessary.[8]
-
Chromatographic Conditions :
-
Quantification : The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[9]
Chiral Gas Chromatography (GC)
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a chiral capillary column.
-
Sample Preparation : For non-volatile pyrrolidines, derivatization is essential to increase volatility.
-
Chromatographic Conditions :
-
Injector and Detector Temperature : Optimized to ensure efficient vaporization and detection without decomposition.
-
Oven Temperature Program : A temperature gradient is often used to achieve optimal separation.
-
Carrier Gas : Helium or hydrogen at a constant flow rate.
-
-
Quantification : Similar to HPLC, the % ee is calculated from the integrated peak areas of the two enantiomers.[9]
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer.
-
Sample Preparation : The pyrrolidine sample is dissolved in a deuterated solvent, and a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added.
-
Data Acquisition : A proton (¹H) NMR spectrum is acquired. The CSA or CDA induces separate signals for the two enantiomers.
-
Quantification : The ratio of the enantiomers is determined by integrating the well-resolved signals corresponding to each diastereomeric species.[14]
Logical Workflow and Signaling Pathways
The following diagrams illustrate the workflow for determining enantiomeric purity using Circular Dichroism and the decision-making process for selecting an appropriate analytical method.
References
- 1. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the chiroptical properties of chiral plasmonic gold nanostructures: bioanalytical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of the Jasco CD-995: a detector for the simultaneous measurement of chemical and enantiomeric purity. | Semantic Scholar [semanticscholar.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of (S)- and (R)-Enantiomers of a Novel Ethylaminopyrrolidine Derivative as Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the (S)- and (R)-enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide, a compound identified as a potential opioid receptor antagonist. The stereochemistry of drug molecules is a critical factor in their pharmacological profile, often leading to significant differences in potency, efficacy, and toxicity between enantiomers. This document summarizes the available data on the opioid receptor blocking activity of these specific enantiomers, provides a detailed experimental protocol for a representative opioid receptor binding assay, and visualizes the relevant signaling pathway and experimental workflow.
I. Comparative Biological Activity
A study by Ukrainets and colleagues in 2010 investigated the opioid receptor blocking capabilities of the S(-)- and R(+)-enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. The research indicated that both the (S) and (R) optical isomers possess the ability to block opioid receptors at a level comparable to that of the racemic mixture.[1][2] This finding suggests that for this particular molecular scaffold, the stereocenter in the ethylaminopyrrolidine moiety may not be a primary determinant for its interaction with the opioid receptor binding site.
Due to the limited availability of detailed quantitative data in the public domain for these specific enantiomers, a comprehensive table of binding affinities (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) cannot be presented at this time. However, the qualitative finding of comparable activity is a significant observation in the structure-activity relationship (SAR) of this class of compounds.
II. Experimental Protocols
To facilitate further research and validation, a detailed experimental protocol for a standard in vitro competitive radioligand binding assay for determining the affinity of a test compound for opioid receptors is provided below. This protocol is a representative methodology and can be adapted for the specific enantiomers discussed.
Opioid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the (S)- and (R)-enantiomers of the test compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the recombinant human µ, δ, or κ opioid receptor.
-
Radioligand:
-
For µ-opioid receptor: [³H]-DAMGO (a selective µ-opioid receptor agonist).[3]
-
For δ-opioid receptor: [³H]-Naltrindole (a selective δ-opioid receptor antagonist).
-
For κ-opioid receptor: [³H]-U69,593 (a selective κ-opioid receptor agonist).
-
-
Test Compounds: (S)- and (R)-enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with GF/B glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test enantiomer (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test enantiomer.
-
Determine IC₅₀: The IC₅₀ is the concentration of the test enantiomer that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
III. Visualization of Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
References
- 1. 4-HYDROXY-2-QUINOLONES. 174. HYDROCHLORIDES OF [(ALKYLAMINO)ALKYL]AMIDES OF 1-ALLYL-4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3 CARBOXYLIC ACID – A NEW CLASS OF OPIOID RECEPTOR ANTAGONISTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to Chiral Pyrrolidine Building Blocks: Alternatives to (3S)-(-)-3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, making it an invaluable chiral building block in drug design and asymmetric synthesis.[3] (3S)-(-)-3-(Ethylamino)pyrrolidine is a widely used example, but a range of alternative chiral pyrrolidines offer distinct properties that can be advantageous for specific applications. This guide provides an objective comparison of several key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research.
(S)-(-)-3-Aminopyrrolidine and its N-Substituted Analogs
(S)-(-)-3-Aminopyrrolidine serves as a foundational alternative, allowing for diverse N-substitutions to modulate steric and electronic properties. This tunability is crucial for optimizing ligand-protein interactions in drug discovery or for fine-tuning the chiral environment in asymmetric catalysis.
Performance in Asymmetric Catalysis
The performance of chiral amines is often benchmarked in key carbon-carbon bond-forming reactions. The introduction of different N-substituents on the 3-aminopyrrolidine scaffold can significantly influence the enantioselectivity and yield of these reactions.
| Catalyst/Ligand | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-(-)-3-Aminopyrrolidine | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | ~95 | ~90 |
| (S)-3-(Methylamino)pyrrolidine | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | ~96 | ~92 |
| This compound | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | ~98 | ~95 |
| (S)-3-(Propylamino)pyrrolidine | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | ~97 | ~93 |
| (S)-3-(Benzylamino)pyrrolidine | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | ~90 | ~88 |
Note: This table summarizes representative data from various sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.
Experimental Protocol: Representative Asymmetric Aldol Reaction
This protocol provides a general procedure for comparing the efficacy of different chiral amine catalysts in the asymmetric aldol reaction.
Materials:
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Chiral amine catalyst (e.g., (S)-(-)-3-Aminopyrrolidine)
-
Solvent (e.g., DMSO, DMF, or Chloroform)
-
Acid co-catalyst (e.g., p-toluenesulfonic acid), if required
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (4.0 mL) at room temperature, add cyclohexanone (2.0 mmol).
-
Add the chiral amine catalyst (0.1 mmol, 10 mol%).
-
If required, add the acid co-catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Synthesis Workflow
The synthesis of (S)-3-aminopyrrolidine dihydrochloride can be achieved from trans-4-hydroxy-L-proline through a multi-step process involving decarboxylation, protection, sulfonation, azidation, and reduction.[4]
(3R,4R)-Disubstituted Pyrrolidines
Introducing substituents at both the 3 and 4 positions of the pyrrolidine ring, such as in (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol, provides a more complex and rigid chiral environment.[5] These building blocks are particularly useful for creating ligands for asymmetric catalysis and as scaffolds for complex natural product synthesis.
Performance in Asymmetric Catalysis
C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to aryl aldehydes.[6] The nature of the substituents on the pyrrolidine ring significantly impacts both the chemical yield and the enantiomeric excess of the resulting secondary alcohols.[6]
| Ligand | R-group on Aryl Aldehyde | Yield (%) | ee (%) |
| N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Phenyl | 95 | 96 |
| N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Tolyl | 92 | 95 |
| N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Chlorophenyl | 90 | 94 |
| N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine | Phenyl | 88 | 45 |
| N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine | p-Chlorophenyl | 85 | 20 (inversion) |
Note: Data adapted from a study on C2-symmetric 2,5-disubstituted pyrrolidines.[6] Reaction conditions can influence outcomes.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Aldehydes
Materials:
-
Chiral pyrrolidine ligand
-
Diethylzinc (1.0 M solution in hexane)
-
Aryl aldehyde
-
Anhydrous toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral pyrrolidine ligand (0.05 mmol) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexane, 2.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aryl aldehyde (1.0 mmol) to the reaction mixture.
-
Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Logical Relationship of Synthesis
The synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol can be achieved through a 1,3-dipolar cycloaddition as a key step.[5]
Pyrrolidine-3-carboxylic Acid Derivatives
(R)-pyrrolidine-3-carboxylic acid and its derivatives are valuable as enzyme inhibitors, receptor agonists, and organocatalysts.[7] Their synthesis can be achieved through asymmetric Michael addition reactions, providing access to highly enantiomerically enriched products.[7]
Performance in Organocatalysis
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been utilized as a catalyst in diastereo- and enantioselective organocatalytic reactions.[7]
Quantitative comparative data for the catalytic performance of various pyrrolidine-3-carboxylic acid derivatives in a standardized reaction is less commonly tabulated in single sources. Performance is highly dependent on the specific reaction and substrates.
Experimental Workflow: Asymmetric Michael Addition
The synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives can be achieved via an organocatalytic enantioselective Michael addition.[7]
Conclusion
The selection of a chiral pyrrolidine building block is a critical decision in drug discovery and asymmetric synthesis. While this compound is a robust and versatile option, exploring alternatives such as other N-substituted (S)-3-aminopyrrolidines, di-substituted pyrrolidines, and pyrrolidine-3-carboxylic acid derivatives can offer significant advantages in terms of potency, selectivity, and novelty of the final compounds. This guide provides a starting point for comparing these alternatives, and researchers are encouraged to consider the specific requirements of their synthetic targets and biological assays when making their selection.
References
- 1. enamine.net [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Safe Disposal of (3S)-(-)-3-(Ethylamino)pyrrolidine: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (3S)-(-)-3-(Ethylamino)pyrrolidine, a versatile compound often utilized in pharmaceutical research and organic synthesis. Adherence to these protocols is crucial due to the hazardous nature of this compound.
This compound is classified as a corrosive and flammable liquid that can cause severe skin burns and eye damage. Therefore, all handling and disposal steps must be conducted with strict adherence to safety protocols and in compliance with local and national regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat, chemical-resistant apron, or coveralls.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
In case of accidental contact, follow these first-aid measures immediately:
-
Skin Contact: Take off all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash, as it can harm aquatic life and ecosystems.[4]
-
Segregation and Collection:
-
Carefully collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[4][5]
-
The container should be made of a material that is resistant to amines and should have a secure, tight-fitting lid to prevent leaks or the release of fumes.[4][5]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, flammable).[4][5]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.[4]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of according to institutional and local guidelines for non-hazardous waste.
-
Chemical and Physical Properties
A summary of the key properties of 3-(Ethylamino)pyrrolidine is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 176°C |
| Density | 0.92 g/cm³ |
| Flash Point | 54°C |
| Appearance | Colorless to almost colorless clear liquid |
(Data sourced from various chemical suppliers)[6][7][8]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. 3-(ETHYLAMINO)PYRROLIDINE CAS#: 111390-22-8 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Personal protective equipment for handling (3S)-(-)-3-(Ethylamino)pyrrolidine
(3S)-(-)-3-(Ethylamino)pyrrolidine is a chemical compound utilized in research and pharmaceutical development. Due to its potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides essential information on the necessary personal protective equipment (PPE), handling procedures, and disposal methods.
Hazard Identification and Risk Assessment
This compound and structurally similar compounds are classified as hazardous materials. Key hazards include:
-
Flammability: The substance is a flammable liquid and vapor.[1]
-
Corrosivity: It can cause severe skin burns and serious eye damage.[1][2][3]
-
Toxicity: It is harmful if swallowed or inhaled.[2]
A thorough risk assessment should be conducted before any handling of this compound to identify specific hazards associated with the planned experiment and to implement appropriate control measures.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. A site-specific risk assessment may necessitate additional protective measures.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Provides a robust barrier against splashes and airborne particles, protecting the eyes and face from corrosive and hazardous materials.[2][4] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves. | Essential for preventing skin contact with this corrosive compound. The outer glove should be removed immediately after handling, and both pairs should be changed regularly or if contamination is suspected.[4][5] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. A flame-retardant lab coat. | Protects skin and clothing from contamination and potential splashes.[4][6] The solid front design prevents chemical soak-through. A flame-retardant lab coat provides additional protection against flammability hazards. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) or a Powered Air-Purifying Respirator (PAPR). | Necessary to prevent the inhalation of harmful vapors, especially when handling outside of a primary engineering control or during spill cleanup. A PAPR is recommended for extended operations.[4][7] |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and minimizes the tracking of contaminants out of the designated handling area.[4] |
Engineering Controls and Safe Handling Practices
All manipulations involving this compound, including weighing, transferring, and mixing, must be performed within a certified chemical fume hood, glovebox, or other suitable containment enclosure to minimize inhalation exposure.[4][6]
Standard Operating Procedure:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.[5]
-
Gowning: Don all required PPE as specified in the table above before entering the designated handling area.
-
Handling:
-
Conduct all operations within a designated and properly functioning engineering control.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][6]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[6]
-
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment.
-
Doffing: Remove PPE in a manner that avoids self-contamination. Dispose of all single-use PPE as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][3] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
Spill: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.
Storage and Disposal
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][6] Keep the container tightly closed and store under an inert atmosphere.[1][6]
Disposal: All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains or the environment.[2][6] It is recommended to use a licensed professional waste disposal service.[2]
References
- 1. (3S)-(-)-3-(Dimethylamino)pyrrolidine | 132883-44-4 | TCI AMERICA [tcichemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
